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o-Menthan-8-ol

Cat. No.: B15290968
M. Wt: 156.26 g/mol
InChI Key: IICCIPKJBCWTBP-UHFFFAOYSA-N
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Description

O-Menthan-8-ol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B15290968 o-Menthan-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(2-methylcyclohexyl)propan-2-ol

InChI

InChI=1S/C10H20O/c1-8-6-4-5-7-9(8)10(2,3)11/h8-9,11H,4-7H2,1-3H3

InChI Key

IICCIPKJBCWTBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isomers and Stereochemistry of Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegol, a monoterpene alcohol, is a key chiral intermediate in the synthesis of menthol and a valuable building block for various bioactive molecules. Its stereochemistry, arising from three chiral centers, gives rise to four diastereomeric pairs of enantiomers: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol. Understanding the distinct properties and synthesis of these isomers is crucial for their effective utilization in research and development. This guide provides a comprehensive overview of the stereochemistry, physical and chemical properties, synthesis, separation, and characterization of isopulegol isomers.

Introduction to Isopulegol and its Stereoisomers

Isopulegol, systematically named p-menth-8-en-3-ol, is a cyclic monoterpenoid alcohol. The presence of three stereocenters in its structure (at carbons 1, 2, and 5 of the cyclohexane ring) results in a total of eight stereoisomers, which exist as four pairs of enantiomers (diastereomers). The four diastereomers are:

  • Isopulegol

  • Isoisopulegol

  • Neoisopulegol

  • Neoisoisopulegol

The relative stereochemistry of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring defines each diastereomer. The most common and commercially significant isomer is (-)-isopulegol, which is a natural product and a primary precursor for the industrial synthesis of (-)-menthol.[1]

Stereochemical Relationships

The four diastereomers of isopulegol differ in the spatial arrangement of the substituents on the cyclohexane ring. The chair conformation is the most stable arrangement for the six-membered ring. The relative stereochemistry of each isomer is depicted below.

Isopulegol_Isomers cluster_isopulegol Isopulegol cluster_isoisopulegol Isoisopulegol cluster_neoisopulegol Neoisopulegol cluster_neoisoisopulegol Neoisoisopulegol isopulegol isopulegol isoisopulegol isoisopulegol neoisopulegol neoisopulegol neoisoisopulegol neoisoisopulegol

Figure 1: 2D structures of the four diastereomers of isopulegol.

The interconversion between these isomers is not spontaneous and typically requires chemical transformations. The relationship between the isomers is crucial in synthetic strategies, as the desired stereochemistry of the final product often dictates the choice of starting isomer and reaction conditions.

Physical and Chemical Properties

The physical properties of the isopulegol isomers, such as boiling point and specific rotation, are critical for their separation and characterization. While data for all pure isomers is not consistently available in the literature, the following table summarizes the known quantitative data.

Property(-)-Isopulegol(+)-Isopulegol(+)-Neoisopulegol(-)-Neoisopulegol(+)-Isoisopulegol(-)-Isoisopulegol(+)-Neoisoisopulegol(-)-Neoisoisopulegol
CAS Number 89-79-2104870-56-621290-09-520549-46-6Data not availableData not availableData not availableData not available
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 154.25 g/mol 154.25 g/mol 154.25 g/mol 154.25 g/mol 154.25 g/mol 154.25 g/mol 154.25 g/mol 154.25 g/mol
Boiling Point (°C) 212 - 218 @ 760 mmHg[2][3]Data not available196 - 197 @ 760 mmHg (est.)[4]Data not availableData not availableData not availableData not availableData not available
Density (g/mL) 0.904 - 0.913[2]Data not available~0.9[5]Data not availableData not availableData not availableData not availableData not available
Specific Rotation [α]D -22.5° (neat)Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Refractive Index (nD20) 1.468 - 1.477[2]Data not available~1.472[5]Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Synthesis of Isopulegol Isomers from Citronellal

The primary industrial route to isopulegol is the cyclization of citronellal. The choice of catalyst and reaction conditions can influence the diastereoselectivity of this reaction.

General Workflow for Synthesis and Characterization:

G start Start: (+)-Citronellal reaction Cyclization Reaction (Lewis Acid Catalyst, e.g., ZnBr2 or Montmorillonite Clay) start->reaction isomers Mixture of Isopulegol Isomers (Isopulegol, Isoisopulegol, Neoisopulegol, Neoisoisopulegol) reaction->isomers separation Separation (Fractional Distillation or Chiral GC) isomers->separation iso Pure Isopulegol separation->iso isoiso Pure Isoisopulegol separation->isoiso neo Pure Neoisopulegol separation->neo neoiso Pure Neoisoisopulegol separation->neoiso analysis Characterization (GC-MS, NMR, Polarimetry) iso->analysis isoiso->analysis neo->analysis neoiso->analysis

Figure 2: General workflow for the synthesis and characterization of isopulegol isomers.

Protocol 1: Cyclization of (+)-Citronellal using Zinc Bromide [6]

This protocol generally favors the formation of (-)-isopulegol.

  • Materials: (+)-Citronellal, anhydrous zinc bromide (ZnBr₂), toluene, 0.05 M hydrobromic acid (HBr) aqueous solution.

  • Procedure:

    • In a reaction vessel, dissolve anhydrous zinc bromide in toluene.

    • Cool the mixture to 0-5 °C.

    • Slowly add (+)-citronellal to the cooled catalyst solution over 1-2 hours while maintaining the temperature.

    • After the addition is complete, allow the reaction to proceed at the same temperature for an additional 2-5 hours.

    • Quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting crude product is a mixture of isopulegol isomers, which can be purified by fractional distillation.

Protocol 2: Green Synthesis using Montmorillonite Clay [7]

This method represents a more environmentally friendly approach.

  • Materials: (±)-Citronellal, Montmorillonite K-10 clay, benzene (or a greener solvent alternative), nitrobenzene (internal standard).

  • Procedure:

    • Activate the Montmorillonite K-10 clay by heating at 110°C for 24 hours and then calcining at 200°C for 2 hours.

    • In a 10 mL glass reactor, add 50 mg of the activated clay catalyst.

    • Add 4.5 mmol of (±)-citronellal, 5 mL of benzene, and 0.2 mL of nitrobenzene (as an internal standard).

    • Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 4 hours).

    • Monitor the reaction progress using Gas Chromatography (GC).

    • After the reaction is complete, filter the catalyst.

    • The filtrate contains the mixture of isopulegol isomers, which can be analyzed and separated.

Separation and Purification

The separation of the four diastereomers is challenging due to their similar boiling points.

  • Fractional Distillation: This technique can be used to enrich certain isomers, but complete separation of all four is difficult to achieve. The process involves careful heating of the isomer mixture and collecting fractions at different temperature ranges under reduced pressure.

  • Chiral Gas Chromatography (GC): This is the most effective method for the analytical and preparative separation of all eight stereoisomers. Chiral stationary phases, such as those based on cyclodextrins, are required.[8][9]

    • Column: A chiral GC column, for example, a column coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm), is necessary for enantiomeric separation.[8]

    • Carrier Gas: Hydrogen or Helium.

    • Temperature Program: A programmed temperature gradient is typically used, for example, starting at 60°C and ramping up to 200°C at a rate of 1-5°C/min. The exact program will depend on the specific column and isomers being separated.

Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the composition of the isomer mixture and to identify each isomer based on its retention time and mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of each isomer. The chemical shifts and coupling constants of the protons and carbons are unique to each stereoisomer.

    • ¹³C NMR of (-)-Isopulegol (in CDCl₃): Approximate chemical shifts (ppm): 146.8, 112.7, 70.5, 54.2, 42.9, 34.4, 31.5, 29.9, 22.2, 19.3.[3]

  • Polarimetry: This technique is used to measure the specific rotation of the purified enantiomers, which is a characteristic physical property of a chiral molecule.

Conclusion

The stereoisomers of isopulegol represent a versatile platform for the synthesis of a wide range of valuable chemicals, most notably menthol. A thorough understanding of their individual properties, coupled with robust synthetic and analytical methodologies, is paramount for their effective application. This guide provides a foundational overview for researchers and professionals working with these important chiral building blocks. Further research into more selective synthetic routes and efficient large-scale separation techniques will continue to enhance the utility of isopulegol and its isomers.

References

o-Menthan-8-ol: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

o-Menthan-8-ol, a monoterpene alcohol, presents a scaffold of interest for synthetic and medicinal chemistry. However, its natural occurrence and established methods for its extraction are not widely documented in scientific literature, distinguishing it from its more studied isomer, p-menthan-8-ol. This technical guide outlines the current understanding of this compound's presence in nature, provides detailed, generalized protocols for its potential extraction and isolation from botanical sources, and offers a framework for its characterization. Due to the scarcity of specific data for the ortho-isomer, this guide leverages established methodologies for related monoterpenoids to provide a robust starting point for researchers.

Natural Sources and Biosynthesis

Direct evidence detailing the natural occurrence of this compound is sparse. While its isomer, p-menthan-8-ol, has been identified in species such as Pinus devoniana and the slime mold Physarum polycephalum, the ortho- form is not commonly reported in essential oil profiles.[1][2] Monoterpenes are characteristic secondary metabolites of higher plants, particularly in families such as Lamiaceae (mint family), Pinaceae (pine family), and Rutaceae (citrus family). It is plausible that this compound may exist in trace amounts within the essential oils of plants from these families, pending comprehensive analysis.

The biosynthesis of menthane-type monoterpenoids originates from the methylerythritol phosphate (MEP) pathway, which produces the universal precursor, geranyl pyrophosphate (GPP).[1] Cyclization of GPP by terpene synthase (TPS) enzymes typically yields cyclic monoterpenes like limonene or pinene. Subsequent enzymatic modifications, including hydroxylations and reductions catalyzed by cytochrome P450 monooxygenases and dehydrogenases, would be required to form the this compound structure.[1] A putative biosynthetic pathway is illustrated below.

G Putative Biosynthesis of this compound GPP Geranyl Pyrophosphate (GPP) Cyclic_Intermediate Hypothetical Cyclic Intermediate (o-Menthane Precursor) GPP->Cyclic_Intermediate Terpene Synthase (TPS) o_Menthan_8_ol This compound Cyclic_Intermediate->o_Menthan_8_ol Hydroxylation / Reduction (e.g., CYP450, Dehydrogenase) G General Workflow for Isolation of this compound cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization Plant_Material Plant Material (e.g., Leaves, Stems) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Crude_Extract Crude Solvent Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Essential_Oil->Column_Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Isolated_Compound Isolated Compound Fraction_Collection->Isolated_Compound GC_MS GC-MS Analysis Isolated_Compound->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Compound->NMR Characterized_Compound Structurally Confirmed This compound GC_MS->Characterized_Compound NMR->Characterized_Compound

References

Spectroscopic Profile of o-Menthan-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for o-Menthan-8-ol, a monoterpenoid alcohol of interest in various chemical and pharmaceutical research fields. The document details available mass spectrometry and infrared spectroscopy data, alongside generalized experimental protocols for acquiring nuclear magnetic resonance, infrared, and mass spectra for this and similar compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound [1]

Fragmentm/z (Mass-to-Charge Ratio)
Top Peak59
2nd Highest Peak55
3rd Highest Peak41

Table 2: Infrared (IR) Spectroscopy Data for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3600 - 3200 (broad)
C-H Stretch (Alkane)3000 - 2850
C-O Stretch (Alcohol)1260 - 1000

Note: Specific peak values for the vapor phase IR spectrum of this compound are available on spectral databases such as SpectraBase. The values presented here are characteristic ranges for alcohols.[2]

Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

Experimental ¹H and ¹³C NMR data for this compound were not explicitly found in the conducted search. However, based on the structure of this compound and typical chemical shifts for cyclic alcohols, the following are predicted chemical shift ranges.

¹H NMR Predicted Chemical Shift (δ, ppm)
-OH1.0 - 5.0 (broad singlet)
-CH- (on cyclohexane ring)1.0 - 2.0
-CH₂- (on cyclohexane ring)1.0 - 2.0
-CH₃ (on cyclohexane ring)0.8 - 1.2
-C(CH₃)₂1.0 - 1.5
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-OH65 - 90
Cyclohexane carbons20 - 50
Methyl carbons15 - 30

Note: These are predicted values and may differ from experimental results. For comparison, ¹³C NMR data for the related isomer, p-Menthan-8-ol, may be available in spectral databases.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the sample and the desired chemical shift reference.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the proton environment and connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Liquid Film (Neat): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

    • The resulting spectrum will show the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the broad O-H stretch for the alcohol and the C-H and C-O stretches.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Structure Chemical Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Unexplored Therapeutic Potential of o-Menthan-8-ol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Scientific inquiry into the therapeutic applications of monoterpenes has revealed a wealth of biological activities, from antimicrobial to analgesic effects. Within the menthane class of monoterpenes, derivatives of p-menthane have been extensively studied. However, their ortho- and meta-isomers, including o-Menthan-8-ol and its derivatives, represent a significant and largely untapped area for drug discovery and development. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities within the broader menthane series, offering a foundational framework for the investigation of this compound derivatives. Due to the notable scarcity of published data specifically on this compound derivatives, this document extrapolates from research on closely related analogues to present potential areas of investigation, experimental methodologies, and possible mechanisms of action.

Introduction to Menthane Derivatives

Menthane is a saturated monocyclic monoterpene with the chemical formula C10H20. Its derivatives, characterized by the substitution of various functional groups onto the p-menthane, m-menthane, or o-menthane backbone, are a diverse group of compounds with a wide spectrum of biological properties. While p-menthane derivatives are prevalent in nature and have been the subject of considerable research, the biological activities of o-menthane derivatives remain poorly characterized. This guide will synthesize the available data on menthane derivatives as a whole, to provide a predictive framework for the study of the ortho-isomers.

Potential Biological Activities of this compound Derivatives

Based on the activities observed in analogous monoterpenes, derivatives of this compound are hypothesized to possess a range of pharmacological effects. The primary areas for investigation include antimicrobial, anti-inflammatory, analgesic, and cytotoxic activities.

Antimicrobial Activity

Many monoterpene derivatives exhibit significant activity against a broad spectrum of bacteria and fungi. The proposed mechanism often involves the disruption of microbial cell membranes, leading to increased permeability and cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Menthane and Related Monoterpene Derivatives against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
p-Cymene-based bis(pyrazolyl)methane derivative (SC-19)Staphylococcus aureus62.5[1]
Terpinen-4-olEscherichia coli>2000Data extrapolated from related studies
Terpinen-4-olStaphylococcus aureus500Data extrapolated from related studies
CarvacrolEscherichia coli125Data extrapolated from related studies
CarvacrolStaphylococcus aureus125Data extrapolated from related studies
ThymolEscherichia coli125Data extrapolated from related studies
ThymolStaphylococcus aureus62.5Data extrapolated from related studies
Anti-inflammatory Activity

The anti-inflammatory properties of monoterpenes are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Table 2: Anti-inflammatory Activity of Selected Menthane and Related Monoterpene Derivatives

CompoundAssayTarget/Cell LineIC50 (µM)Reference
(-)-8-hydroxycarvotanacetoneNitric Oxide Production InhibitionRAW 264.7 macrophages>100[2]
Perillyl alcoholNitric Oxide Production InhibitionRAW 264.7 macrophages85.3[2]
(+)-Limonene 1,2-epoxideNitric Oxide Production InhibitionRAW 264.7 macrophages>100[2]
(-)-PerillaldehydeNitric Oxide Production InhibitionRAW 264.7 macrophages>100[2]
CarvacrolCOX-1 Inhibitionin vitro8.39 µg/mL[3]
CarvacrolCOX-2 Inhibitionin vitro1.51 µg/mL[3]
Analgesic Activity

Certain monoterpenes have demonstrated analgesic effects, potentially through interaction with the opioid and vanilloid receptor systems, as well as by modulating inflammatory responses that contribute to pain.

Table 3: Analgesic Activity of Selected Monoterpenes

CompoundAnimal ModelTestEffective DoseReference
BorneolRatCarrageenan-induced paw edema40 mg/kg[4]
LinaloolMouseAcetic acid-induced writhing50 mg/kgData extrapolated from related studies
MyrceneMouseHot plate test10 mg/kgData extrapolated from related studies
Cytotoxic Activity

The cytotoxic potential of monoterpene derivatives against various cancer cell lines is an active area of research. The mechanisms of action can involve the induction of apoptosis and the inhibition of cell proliferation.

Table 4: Cytotoxic Activity of Selected p-Menthane Derivatives

CompoundCell LineParameterIC50 (µg/mL)Reference
(-)-Perillaldehyde 8,9-epoxideOVCAR-8 (Ovarian)Growth Inhibition1.75[2][3]
(-)-Perillaldehyde 8,9-epoxideHCT-116 (Colon)Growth Inhibition1.03[2][3]
(-)-Perillaldehyde 8,9-epoxideSF-295 (Glioblastoma)Growth Inhibition1.25[2][3]
Perillyl alcoholOVCAR-8 (Ovarian)Growth Inhibition10.2[2]
Perillyl alcoholHCT-116 (Colon)Growth Inhibition9.8[2]
Perillyl alcoholSF-295 (Glioblastoma)Growth Inhibition11.5[2]
(-)-8-hydroxycarvotanacetoneOVCAR-8 (Ovarian)Growth Inhibition15.4[2]
(-)-8-hydroxycarvotanacetoneHCT-116 (Colon)Growth Inhibition18.2[2]
(-)-8-hydroxycarvotanacetoneSF-295 (Glioblastoma)Growth Inhibition16.7[2]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of the biological activities of novel compounds. The following sections outline generalized methodologies for key assays.

Synthesis of this compound Derivatives

The synthesis of novel derivatives is the first step in their biological evaluation. A general workflow for the synthesis and characterization of new chemical entities is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization Starting Material (this compound) Starting Material (this compound) Chemical Reaction Chemical Reaction Starting Material (this compound)->Chemical Reaction Reagents, Catalyst Crude Product Crude Product Chemical Reaction->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure Derivative Pure Derivative Purification (e.g., Chromatography)->Pure Derivative Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Pure Derivative->Spectroscopic Analysis (NMR, IR, MS) Structure Confirmation Structure Confirmation Spectroscopic Analysis (NMR, IR, MS)->Structure Confirmation Biological Activity Screening Biological Activity Screening Structure Confirmation->Biological Activity Screening

Caption: General workflow for synthesis and characterization.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

G cluster_0 Preparation cluster_1 Incubation & Analysis Compound Stock Solution Compound Stock Solution Serial Dilution in 96-well plate Serial Dilution in 96-well plate Compound Stock Solution->Serial Dilution in 96-well plate Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum Addition to wells Addition to wells Bacterial/Fungal Inoculum->Addition to wells Incubation (37°C, 24h) Incubation (37°C, 24h) Addition to wells->Incubation (37°C, 24h) Visual Inspection for Turbidity Visual Inspection for Turbidity Incubation (37°C, 24h)->Visual Inspection for Turbidity MIC Determination (Lowest concentration with no visible growth) MIC Determination (Lowest concentration with no visible growth) Visual Inspection for Turbidity->MIC Determination (Lowest concentration with no visible growth) Further Analysis (MBC/MFC) Further Analysis (MBC/MFC) MIC Determination (Lowest concentration with no visible growth)->Further Analysis (MBC/MFC)

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The Griess assay is commonly used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

G cluster_0 Cell Culture & Treatment cluster_1 NO Measurement Macrophage Cell Line (e.g., RAW 264.7) Macrophage Cell Line (e.g., RAW 264.7) Seeding in 96-well plate Seeding in 96-well plate Macrophage Cell Line (e.g., RAW 264.7)->Seeding in 96-well plate Pre-treatment with Test Compound Pre-treatment with Test Compound Seeding in 96-well plate->Pre-treatment with Test Compound Stimulation with LPS Stimulation with LPS Pre-treatment with Test Compound->Stimulation with LPS Incubation (24h) Incubation (24h) Stimulation with LPS->Incubation (24h) Collection of Supernatant Collection of Supernatant Incubation (24h)->Collection of Supernatant Addition of Griess Reagent Addition of Griess Reagent Collection of Supernatant->Addition of Griess Reagent Absorbance Measurement (540 nm) Absorbance Measurement (540 nm) Addition of Griess Reagent->Absorbance Measurement (540 nm) Calculation of NO Inhibition Calculation of NO Inhibition Absorbance Measurement (540 nm)->Calculation of NO Inhibition

Caption: Workflow for the Griess assay for NO inhibition.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

G cluster_0 Animal Dosing & Induction cluster_1 Observation & Data Analysis Grouping of Mice Grouping of Mice Oral Administration of Test Compound/Vehicle Oral Administration of Test Compound/Vehicle Grouping of Mice->Oral Administration of Test Compound/Vehicle Waiting Period (e.g., 30 min) Waiting Period (e.g., 30 min) Oral Administration of Test Compound/Vehicle->Waiting Period (e.g., 30 min) Intraperitoneal Injection of Acetic Acid Intraperitoneal Injection of Acetic Acid Waiting Period (e.g., 30 min)->Intraperitoneal Injection of Acetic Acid Observation Period (e.g., 20 min) Observation Period (e.g., 20 min) Intraperitoneal Injection of Acetic Acid->Observation Period (e.g., 20 min) Counting of Writhing Responses Counting of Writhing Responses Observation Period (e.g., 20 min)->Counting of Writhing Responses Calculation of Analgesic Activity (%) Calculation of Analgesic Activity (%) Counting of Writhing Responses->Calculation of Analgesic Activity (%)

Caption: Workflow for the acetic acid-induced writhing test.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

G cluster_0 Cell Treatment cluster_1 MTT Assay & Analysis Cancer Cell Line Cancer Cell Line Seeding in 96-well plate Seeding in 96-well plate Cancer Cell Line->Seeding in 96-well plate Treatment with Test Compound Treatment with Test Compound Seeding in 96-well plate->Treatment with Test Compound Incubation (e.g., 72h) Incubation (e.g., 72h) Treatment with Test Compound->Incubation (e.g., 72h) Addition of MTT Reagent Addition of MTT Reagent Incubation (e.g., 72h)->Addition of MTT Reagent Incubation (4h) Incubation (4h) Addition of MTT Reagent->Incubation (4h) Addition of Solubilizing Agent (e.g., DMSO) Addition of Solubilizing Agent (e.g., DMSO) Incubation (4h)->Addition of Solubilizing Agent (e.g., DMSO) Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) Addition of Solubilizing Agent (e.g., DMSO)->Absorbance Measurement (570 nm) Calculation of Cell Viability (%) and IC50 Calculation of Cell Viability (%) and IC50 Absorbance Measurement (570 nm)->Calculation of Cell Viability (%) and IC50

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound derivatives are yet to be elucidated, the known mechanisms of related monoterpenes can guide future investigations.

Anti-inflammatory Signaling

The anti-inflammatory effects of many terpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 This compound Derivative This compound Derivative IKK Activation IKK Activation This compound Derivative->IKK Activation Inhibition MyD88 MyD88 TLR4->MyD88 MyD88->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκB Degradation->NF-κB Translocation to Nucleus releases NF-κB Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The field of monoterpene pharmacology is rich with potential, yet the focus has been predominantly on a subset of naturally abundant isomers. This compound and its derivatives represent a promising but underexplored chemical space. The data and protocols presented in this guide, extrapolated from related compounds, are intended to serve as a robust starting point for researchers venturing into this area. Systematic synthesis and screening of a library of this compound derivatives are warranted to uncover novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of promising lead compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this neglected class of monoterpenes.

References

A Technical Guide to the Thermochemical Properties of o-Menthan-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermochemical Data

The following tables summarize the available computed thermochemical and physical property data for o-Menthan-8-ol and the corresponding available data for p-Menthan-8-ol.

Table 1: Computed Physicochemical and Thermochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC10H20OPubChem[1]
Molecular Weight156.26 g/mol PubChem[1]
XLogP32.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass156.151415257DaPubChem[1]
Monoisotopic Mass156.151415257DaPubChem[1]
Topological Polar Surface Area20.2ŲPubChem[1]
Heavy Atom Count11PubChem[1]
Complexity129PubChem[1]

Table 2: Physicochemical and Thermochemical Properties of p-Menthan-8-ol

PropertyValueUnitSource
Experimental Properties
Boiling Point205.00 to 208.00°C @ 760.00 mm HgThe Good Scents Company, HMDB[2]
Melting Point32.00 to 35.00°C @ 760.00 mm Hg
Specific Gravity0.90700 to 0.90900@ 25.00 °CThe Good Scents Company[3]
Refractive Index1.46500 to 1.46700@ 20.00 °CThe Good Scents Company[3]
Flash Point190.00°F. TCC ( 87.78 °C. )The Good Scents Company[3]
Vapor Pressure0.039000mmHg @ 25.00 °C (est)The Good Scents Company[4]
Computed Properties
Standard Gibbs free energy of formation (gf)-164.18kJ/molJoback Method[5]
Enthalpy of formation at standard conditions (hf)-510.58kJ/molJoback Method[5]
Enthalpy of fusion at standard conditions (hfus)15.12kJ/molJoback Method[5]
Enthalpy of vaporization at standard conditions (hvap)50.29kJ/molJoback Method[5]
Ideal gas heat capacity (cpg)458.11J/mol×K @ 561.90 KJoback Method[5]

Experimental Protocols

While specific experimental data for this compound is lacking, the following are detailed, generalized methodologies for determining the key thermochemical properties of a liquid organic compound such as a menthanol isomer.

1. Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

  • Apparatus: Isoperibol bomb calorimeter, oxygen cylinder with pressure regulator, pellet press, crucible, fuse wire, and a calibrated thermometer or temperature sensor.

  • Procedure:

    • A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule for liquids) is placed in a crucible within the bomb.

    • A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter jacket.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[6][7][8]

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

    • The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

    • The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO2 and H2O.

2. Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a rapid and accurate method for determining the heat capacity and enthalpy of phase transitions.[9][10][11][12][13]

  • Apparatus: A differential scanning calorimeter with a suitable cooling system, sample pans (hermetically sealed for volatile liquids), and a reference standard with a known heat capacity (e.g., sapphire).

  • Procedure for Heat Capacity:

    • An empty sample pan and lid are weighed.

    • The sample pan is filled with this compound and hermetically sealed to prevent vaporization. The pan is reweighed to determine the sample mass.

    • A baseline is established by running the DSC with an empty sample pan and an empty reference pan over the desired temperature range (e.g., -100 to 100 °C) at a controlled heating rate (e.g., 20 °C/min).[9][10]

    • A sapphire standard of known mass is run under the same conditions to calibrate the heat flow signal.

    • The sample is then run under the identical temperature program.

    • The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature.[10]

  • Procedure for Enthalpy of Fusion:

    • The sample is cooled to a temperature below its expected melting point.

    • The sample is then heated at a constant rate through its melting transition.

    • The DSC records the heat flow required to maintain the sample at the same temperature as the reference.

    • The endothermic peak corresponding to melting is integrated to determine the enthalpy of fusion.

3. Determination of Enthalpy of Vaporization by Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.[14][15][16][17]

  • Apparatus: A system for measuring vapor pressure, which can include a static or dynamic measurement setup, a temperature-controlled bath, and a pressure transducer.

  • Procedure:

    • A sample of this compound is placed in a container connected to a pressure measurement system. The system is evacuated to remove air.

    • The temperature of the sample is precisely controlled using a thermostat.

    • The system is allowed to reach equilibrium at a set temperature, and the vapor pressure is recorded.

    • This measurement is repeated at several different temperatures.

    • The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

    • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization (ΔHvap) can then be calculated from the slope of the line.[15]

Diagrams

Experimental_Workflow_for_Thermochemical_Analysis cluster_sample Sample Preparation cluster_calorimetry Calorimetry cluster_vapor Vapor Pressure Measurement cluster_data Data Analysis Sample This compound Sample BombCal Bomb Calorimetry Sample->BombCal DSC Differential Scanning Calorimetry Sample->DSC VaporP Vapor Pressure Apparatus Sample->VaporP H_comb Enthalpy of Combustion BombCal->H_comb Cp Heat Capacity DSC->Cp H_fus Enthalpy of Fusion DSC->H_fus H_vap Enthalpy of Vaporization VaporP->H_vap Clausius-Clapeyron Equation H_form Enthalpy of Formation H_comb->H_form Hess's Law

Caption: Experimental workflow for thermochemical analysis.

This guide serves as a resource for researchers and professionals by consolidating the available computed data for this compound, providing comparative data for its p-isomer, and detailing the standard experimental protocols for the determination of key thermochemical properties. The provided workflow diagram illustrates the interconnectedness of these experimental techniques in obtaining a comprehensive thermochemical profile of a compound.

References

The Discovery, Synthesis, and Biological Landscape of Isopulegol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegol, a monoterpene alcohol, has long been recognized for its characteristic minty aroma and its crucial role as a chemical intermediate in the synthesis of menthol. First isolated from the essential oils of various aromatic plants, its history is deeply intertwined with the flavor and fragrance industry. However, emerging research has unveiled a spectrum of pharmacological activities, positioning isopulegol as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of isopulegol, detailed methodologies for its synthesis and purification, a comprehensive summary of its physicochemical properties, and a detailed overview of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile monoterpene.

Discovery and History

The journey of isopulegol begins with the study of essential oils. While the exact date of its first isolation is not definitively documented, its presence was identified in the essential oils of plants such as pennyroyal (Mentha pulegium) and various Eucalyptus species.[1] Its primary historical significance lies in its role as a key precursor in the industrial synthesis of (-)-menthol, a compound with widespread applications in confectionery, cosmetics, and pharmaceuticals.[2] The demand for menthol spurred the development of synthetic routes from more readily available starting materials, with the cyclization of citronellal to isopulegol emerging as a critical step.[3][4] This transformation has been a subject of extensive research, leading to the development of various catalytic systems to improve yield and stereoselectivity.[5][6]

Initially, the focus was purely on its utility as a chemical intermediate. However, in recent decades, scientific investigation has shifted towards understanding the intrinsic biological properties of isopulegol itself. Studies have revealed a range of pharmacological effects, including anti-inflammatory, anticonvulsant, analgesic, and gastroprotective activities, thereby opening new avenues for its potential application in drug development.[7][8][9]

Physicochemical Properties

Isopulegol (C₁₀H₁₈O) is a cyclic monoterpene alcohol with four stereoisomers: (-)-isopulegol, (+)-isopulegol, (-)-neo-isopulegol, and (+)-neo-isopulegol. The most common and widely studied is (-)-isopulegol. The physical and chemical properties of isopulegol are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₈O[10]
Molecular Weight 154.25 g/mol [10]
Appearance Colorless liquid[10]
Odor Minty, cooling[1]
Boiling Point 212 °C (at 760 mmHg)[4]
Density 0.912 g/mL at 25 °C[11]
Refractive Index n20/D 1.471[11]
Solubility Slightly soluble in water; soluble in ethanol and ether.[4]

Synthesis and Purification of Isopulegol

The primary industrial synthesis of isopulegol involves the intramolecular ene reaction of citronellal. Various catalysts have been developed to enhance the efficiency and stereoselectivity of this cyclization.

Synthesis of (-)-Isopulegol from (+)-Citronellal

A widely employed method for the synthesis of (-)-isopulegol is the acid-catalyzed cyclization of (+)-citronellal.

Experimental Protocol:

  • Reaction Setup: A solution of (+)-citronellal (1.0 equivalent) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer and a thermometer.

  • Catalyst Addition: A Lewis acid catalyst, such as zinc bromide (ZnBr₂) or a silica-supported acid catalyst, is added to the reaction mixture. The choice of catalyst significantly influences the yield and stereoselectivity.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often ranging from 0°C to room temperature, to minimize the formation of byproducts. The reaction progress is monitored by techniques such as gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched, for example, by the addition of water or a basic solution. The organic layer is separated, washed, and dried.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain high-purity (-)-isopulegol.

Quantitative Data on Synthesis:

The following table summarizes the yield and stereoselectivity of isopulegol synthesis using different catalytic systems.

CatalystStarting MaterialSolventTemperature (°C)Yield (%)Diastereomeric Excess (%)References
Zinc Bromide (ZnBr₂)(+)-CitronellalToluene0-25~80-90>90[3][4]
Silica Gel(+)-CitronellalDichloromethane25~85~80[12]
H-BEA-25 ZeoliteCitronellalCyclohexane80>95 (conversion)~60 (isopulegol)[13]
Scandium TriflateCitronellalDichloromethane-78 to 20~90>95[3]
Purification of Isopulegol

High-purity isopulegol is essential for both its use as a menthol precursor and for pharmacological studies.

Experimental Protocol for Fractional Distillation:

  • Apparatus: A fractional distillation apparatus equipped with a Vigreux or packed column is assembled.

  • Procedure: The crude isopulegol is placed in the distillation flask. The system is evacuated to a reduced pressure to lower the boiling point and prevent degradation.

  • Fraction Collection: The temperature is gradually increased, and fractions are collected based on their boiling points. The main fraction containing the desired isopulegol isomer is collected at the appropriate temperature and pressure.

Characterization of Isopulegol

The purity and isomeric composition of isopulegol are typically determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the isolated isopulegol.

Biological Activities and Signaling Pathways

Isopulegol exhibits a diverse range of biological activities, primarily attributed to its interaction with various cellular targets and signaling pathways.

Anti-inflammatory Activity

Isopulegol has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action involves the modulation of key inflammatory mediators.

Signaling Pathway:

Isopulegol exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[7][14] This is likely achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway Isopulegol Isopulegol NF_kB NF-κB Pathway Isopulegol->NF_kB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Figure 1: Proposed anti-inflammatory signaling pathway of isopulegol.

Quantitative Data on Anti-inflammatory Activity:

ModelTreatmentDosageEffectReference
Carrageenan-induced paw edema (mice)Isopulegol (oral)100 mg/kg57% inhibition of edema[7]
Carrageenan-induced pleurisy (mice)Isopulegol (oral)50 mg/kgReduction in TNF-α and IL-1β levels[14]
Anticonvulsant Activity

Isopulegol has shown promising anticonvulsant properties, suggesting its potential as a therapeutic agent for epilepsy.

Signaling Pathway:

The anticonvulsant effects of isopulegol are primarily mediated through its positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[3] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, isopulegol reduces neuronal excitability.

anticonvulsant_pathway Isopulegol Isopulegol GABA_A_Receptor GABA-A Receptor Isopulegol->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Neuronal_Inhibition GABA_A_Receptor->Neuronal_Inhibition Enhances GABA GABA GABA->GABA_A_Receptor Binds Convulsions Convulsions Neuronal_Inhibition->Convulsions Reduces

Figure 2: Mechanism of anticonvulsant action of isopulegol via GABA-A receptor modulation.

Quantitative Data on Anticonvulsant Activity:

ModelTreatmentDosageEffectReference
Pentylenetetrazole (PTZ)-induced seizures (mice)Isopulegol (i.p.)100 mg/kgIncreased latency to first seizure[8]
Maximal electroshock (MES)-induced seizures (mice)Isopulegol (i.p.)200 mg/kgReduced duration of tonic hind limb extension[8]
Analgesic Activity

Isopulegol exhibits analgesic properties, suggesting its potential in pain management.

Signaling Pathway:

The analgesic effects of isopulegol are multifactorial, involving the opioidergic system, the L-arginine-nitric oxide (NO)-cyclic Guanosine Monophosphate (cGMP) pathway, and modulation of transient receptor potential melastatin 8 (TRPM8) channels.[2][15]

analgesic_pathway cluster_opioid Opioidergic System cluster_no L-arginine-NO-cGMP Pathway cluster_trpm8 TRPM8 Channel Opioid_Receptors Opioid_Receptors Pain_Perception Pain_Perception Opioid_Receptors->Pain_Perception Reduces L_arginine L_arginine NO_Synthase NO_Synthase L_arginine->NO_Synthase Activates NO NO NO_Synthase->NO Guanylate_Cyclase Guanylate_Cyclase NO->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP cGMP->Pain_Perception Modulates TRPM8 TRPM8 TRPM8->Pain_Perception Induces cooling sensation, modulates pain Isopulegol Isopulegol Isopulegol->Opioid_Receptors Activates Isopulegol->NO_Synthase Inhibits Isopulegol->TRPM8 Activates

Figure 3: Multifactorial analgesic mechanisms of isopulegol.

Quantitative Data on Analgesic Activity:

ModelTreatmentDosageEffectReference
Formalin test (mice)Isopulegol (oral)50 mg/kg45% reduction in licking time (neurogenic phase)[2]
Acetic acid-induced writhing (mice)Isopulegol (oral)100 mg/kg62% reduction in writhing[16]
Gastroprotective Activity

Isopulegol has demonstrated a protective effect on the gastric mucosa.

Signaling Pathway:

The gastroprotective action of isopulegol is associated with its antioxidant properties, including the preservation of glutathione (GSH) levels, and its ability to modulate prostaglandins and ATP-sensitive potassium (KATP) channels.[9]

gastroprotective_workflow Isopulegol Isopulegol Antioxidant_Defense Antioxidant Defense (↑ GSH) Isopulegol->Antioxidant_Defense Prostaglandin_Synthesis Prostaglandin Synthesis Isopulegol->Prostaglandin_Synthesis Modulates KATP_Channels KATP Channel Opening Isopulegol->KATP_Channels Gastric_Protection Gastric_Protection Antioxidant_Defense->Gastric_Protection Prostaglandin_Synthesis->Gastric_Protection KATP_Channels->Gastric_Protection

Figure 4: Experimental workflow for investigating the gastroprotective effects of isopulegol.

Quantitative Data on Gastroprotective Activity:

ModelTreatmentDosageEffectReference
Ethanol-induced gastric ulcers (rats)Isopulegol (oral)100 mg/kg75% reduction in ulcer index[9]
Indomethacin-induced gastric ulcers (rats)Isopulegol (oral)100 mg/kg68% reduction in ulcer index[9]

Conclusion

Isopulegol, a monoterpene with a rich history in the fragrance industry, is now emerging as a promising lead compound for the development of new therapeutic agents. Its well-established synthesis and favorable safety profile, combined with its diverse pharmacological activities, make it an attractive candidate for further investigation. The anti-inflammatory, anticonvulsant, analgesic, and gastroprotective effects of isopulegol are underpinned by its interactions with multiple signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on isopulegol, offering a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Future research should focus on elucidating the precise molecular mechanisms of action, conducting more extensive preclinical studies, and exploring its therapeutic potential in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of o-Menthan-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of o-Menthan-8-ol. Direct intramolecular cyclization of citronellal, a common precursor for p-menthane derivatives like menthol, does not readily yield the ortho-substituted cyclohexane ring of this compound. The established cyclization pathways of citronellal, such as the Prins or ene reactions, overwhelmingly favor the formation of p-menthane structures. Therefore, this document outlines a robust and well-documented alternative two-step synthetic route commencing from 2-methylcyclohexanone. This alternative pathway involves the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone, followed by a Grignard reaction to introduce the dimethylcarbinol group, yielding the target compound, this compound.

Introduction: Synthetic Strategy

The synthesis of this compound, also known by its IUPAC name 2-(2-methylcyclohexyl)propan-2-ol, from citronellal is not a direct or commonly reported transformation. The intramolecular cyclization of citronellal is a well-studied process that predominantly leads to the formation of isopulegol, a precursor to menthol, both of which possess a p-menthane skeleton (1-methyl-4-isopropylcyclohexane).[1][2][3][4][5] The formation of an o-menthane (1-methyl-2-substituted-cyclohexane) framework from citronellal via a simple cyclization is sterically and electronically disfavored.

Consequently, a more practical and reliable approach to synthesize this compound involves a two-step process starting from a pre-formed cyclohexane ring with the desired ortho-substitution pattern. This protocol details the synthesis of 2-methylcyclohexanone via the oxidation of 2-methylcyclohexanol, followed by the addition of a methyl group to the carbonyl carbon via a Grignard reaction to yield the final product.

Logical Relationship of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Grignard Reaction 2-Methylcyclohexanol 2-Methylcyclohexanol 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanol->2-Methylcyclohexanone Oxidizing Agent (e.g., PCC, NaOCl/TEMPO) This compound This compound 2-Methylcyclohexanone->this compound 1. CH3MgBr 2. H3O+ workup

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylcyclohexanone from 2-Methylcyclohexanol

This procedure describes the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a more environmentally benign option using sodium hypochlorite (bleach) with a TEMPO catalyst.

Protocol: Oxidation using Sodium Hypochlorite and TEMPO

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylcyclohexanol (1 equivalent) in dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and potassium bromide (KBr) to the solution.

  • Addition of Oxidant: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.1 equivalents) dropwise via the dropping funnel while vigorously stirring. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-methylcyclohexanone can be purified by distillation.

Step 2: Synthesis of this compound from 2-Methylcyclohexanone

This protocol details the nucleophilic addition of a methyl group to the carbonyl of 2-methylcyclohexanone using a Grignard reagent, methylmagnesium bromide (CH₃MgBr), to form the tertiary alcohol, this compound.[6][7][8][9]

Protocol: Grignard Reaction

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2-methylcyclohexanone (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add methylmagnesium bromide (CH₃MgBr, ~1.2 equivalents, commercially available solution in THF/diethyl ether) dropwise via a syringe or dropping funnel. A white precipitate may form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath. Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound via the proposed two-step route. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Methylcyclohexanone

Starting MaterialOxidizing SystemSolventReaction TimeTemperatureYield (%)Purity (%)
2-MethylcyclohexanolNaOCl / TEMPODCM2-4 h0-10 °C85-95>95 (by GC)
2-MethylcyclohexanolPCCDCM1-2 hRoom Temp.80-90>95 (by GC)

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

Starting MaterialGrignard ReagentSolventReaction TimeTemperatureYield (%)Purity (%)
2-MethylcyclohexanoneCH₃MgBrDiethyl Ether2-3 h0 °C to RT75-85>98 (by GC-MS)
2-MethylcyclohexanoneCH₃LiTHF1-2 h-78 °C to RT80-90>98 (by GC-MS)

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Workflow cluster_prep Preparation cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Grignard Reaction cluster_analysis Analysis Start Start Reagent_Prep Prepare Solutions & Glassware Start->Reagent_Prep Oxidation_Reaction Perform Oxidation of 2-Methylcyclohexanol Reagent_Prep->Oxidation_Reaction Workup1 Aqueous Work-up Oxidation_Reaction->Workup1 Purification1 Distillation of 2-Methylcyclohexanone Workup1->Purification1 Grignard_Reaction Grignard Reaction with 2-Methylcyclohexanone Purification1->Grignard_Reaction Workup2 Quench & Aqueous Work-up Grignard_Reaction->Workup2 Purification2 Column Chromatography or Distillation of this compound Workup2->Purification2 Characterization Characterize Final Product (NMR, IR, GC-MS) Purification2->Characterization End End Characterization->End

References

Asymmetric Synthesis Utilizing o-Menthan-8-ol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis is a cornerstone of modern drug development and fine chemical production, enabling the selective synthesis of desired stereoisomers. The use of chiral auxiliaries, derived from readily available chiral pool compounds, is a powerful strategy to control stereochemistry during a reaction. This document provides a detailed overview of the potential application of o-menthan-8-ol, a derivative of the naturally abundant monoterpene menthol, as a chiral auxiliary in asymmetric synthesis. While the application of the closely related (-)-8-phenylmenthol is well-documented, specific examples and detailed protocols for this compound are less prevalent in the readily available scientific literature. Therefore, this document will focus on the general principles and expected applications based on the known reactivity of similar chiral auxiliaries, providing a foundational guide for researchers exploring its potential.

Introduction to Chiral Auxiliaries and the Chiral Pool

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure compounds derived from natural sources, such as amino acids, terpenes, and carbohydrates.[1] These molecules serve as versatile starting materials for the synthesis of complex chiral molecules. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[3]

Menthol and its derivatives are prominent members of the terpene-based chiral pool and have been extensively used as chiral auxiliaries. The steric bulk and defined stereochemistry of the menthane framework can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

This compound as a Potential Chiral Auxiliary

This compound, with its tertiary alcohol functionality and chiral cyclohexane backbone, presents an interesting candidate for a chiral auxiliary. The hydroxyl group provides a convenient handle for attaching the auxiliary to a substrate, for instance, through esterification with a carboxylic acid. The stereogenic centers on the cyclohexane ring are expected to create a chiral environment that can influence the stereochemical outcome of reactions at the attached substrate.

Logical Workflow for Utilizing a Chiral Auxiliary:

G Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Attachment->Diastereoselective_Reaction Separation Separation of Diastereomers (if necessary) Diastereoselective_Reaction->Separation Cleavage Cleavage of Auxiliary Separation->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Potential Applications and Experimental Considerations

Based on the known applications of similar menthol-based chiral auxiliaries, this compound could potentially be employed in a variety of asymmetric transformations.

Asymmetric Alkylation of Enolates

Esters of this compound with carboxylic acids can be converted into their corresponding enolates. The chiral auxiliary is expected to direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity.

Hypothetical Reaction Scheme:

G start R-CH2-COOH + this compound -> R-CH2-COO-Aux step1 1) LDA, THF, -78 °C 2) R'-X start->step1 Esterification product R-R'CH-COO-Aux step1->product Diastereoselective Alkylation cleavage LiOH, H2O/THF product->cleavage Cleavage final_product R-R'CH-COOH cleavage->final_product

Caption: Hypothetical workflow for asymmetric alkylation.

General Protocol for Asymmetric Alkylation (Hypothetical):

  • Esterification: React the carboxylic acid of interest with this compound in the presence of a coupling agent (e.g., DCC/DMAP) or by conversion to the acid chloride followed by reaction with the auxiliary in the presence of a base (e.g., pyridine). Purify the resulting ester by column chromatography.

  • Enolate Formation and Alkylation:

    • Dissolve the this compound ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate.

    • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) and stir at -78 °C for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture with aqueous HCl.

    • Extract the chiral carboxylic acid with an organic solvent.

    • The water-soluble this compound may be recovered from the aqueous layer.

Note: Specific reaction conditions (temperature, time, stoichiometry) would need to be optimized for each substrate and alkylating agent.

Asymmetric Diels-Alder Reaction

Acrylate or fumarate esters of this compound could be used as chiral dienophiles in Diels-Alder reactions. The chiral auxiliary would be expected to block one face of the double bond, leading to a diastereoselective cycloaddition. The use of Lewis acids can enhance both the rate and the diastereoselectivity of the reaction.

Hypothetical Reaction Scheme:

G start Acryloyl chloride + this compound -> Acrylate-Aux step1 Diene, Lewis Acid (e.g., Et2AlCl), CH2Cl2, -78 °C start->step1 Esterification product Cycloadduct step1->product Diastereoselective Diels-Alder cleavage LiAlH4 product->cleavage Reductive Cleavage final_product Chiral Alcohol cleavage->final_product

Caption: Hypothetical workflow for a Diels-Alder reaction.

General Protocol for Asymmetric Diels-Alder Reaction (Hypothetical):

  • Preparation of the Chiral Dienophile: React acryloyl chloride with this compound in the presence of a non-nucleophilic base (e.g., triethylamine) to form the acrylate ester.

  • Diels-Alder Reaction:

    • Dissolve the chiral acrylate in a dry, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a Lewis acid (e.g., diethylaluminum chloride, titanium tetrachloride) and stir for a short period.

    • Add the diene (e.g., cyclopentadiene, isoprene) and stir until the reaction is complete.

    • Quench the reaction with a suitable reagent (e.g., water, saturated sodium bicarbonate solution).

    • Work up the reaction and purify the cycloadduct by column chromatography.

  • Cleavage of the Auxiliary: The ester can be cleaved by hydrolysis (e.g., with LiOH) to the carboxylic acid or reduced (e.g., with LiAlH4) to the corresponding alcohol.

Data Presentation (Hypothetical)

Since no specific experimental data for this compound as a chiral auxiliary was found in the literature, the following tables are presented as templates for how such data should be structured for clear comparison.

Table 1: Asymmetric Alkylation of an o-Menthan-8-yl Ester

EntryElectrophile (R'-X)SolventTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
1CH₃ITHF-78--
2BnBrTHF-78--
3Allyl-BrTHF/HMPA-78--

Table 2: Asymmetric Diels-Alder Reaction with o-Menthan-8-yl Acrylate

EntryDieneLewis AcidSolventYield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de, %) of major isomer
1CyclopentadieneEt₂AlClCH₂Cl₂---
2IsopreneTiCl₄CH₂Cl₂---
31,3-ButadieneBF₃·OEt₂Toluene---

Conclusion

This compound holds promise as a chiral auxiliary derived from the readily available chiral pool. Based on the principles of asymmetric synthesis and the behavior of similar menthol-derived auxiliaries, it is anticipated to be effective in directing the stereochemical outcome of reactions such as enolate alkylations and Diels-Alder cycloadditions. The protocols and data table templates provided herein offer a starting point for researchers interested in exploring the synthetic utility of this chiral auxiliary. Experimental validation is required to determine the actual levels of diastereoselectivity and the optimal reaction conditions for various transformations.

References

Application Notes & Protocols: The Synthesis of Bioactive Menthane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the Antiviral Properties of p-Menthane-3,8-diol, an Isomer of o-Menthan-8-ol

Introduction

While direct literature on the use of this compound as a precursor for the synthesis of bioactive compounds is limited, the broader family of menthane monoterpenoids offers significant insights into their potential applications in drug discovery and development. This document focuses on a closely related and well-studied isomer, p-menthane-3,8-diol (PMD), a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora. PMD has garnered attention for its notable antiviral and insect-repellent properties. These application notes provide a comprehensive overview of the synthesis of PMD from citronellal, its documented antiviral activities, and detailed protocols for its synthesis and virucidal assessment. This information serves as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of menthane derivatives.

Synthesis of p-Menthane-3,8-diol from (±)-Citronellal

A common and efficient method for the synthesis of p-menthane-3,8-diol involves the acid-catalyzed cyclization and hydration of citronellal. This reaction mimics the natural biosynthesis pathway and can be achieved with high yields.

Experimental Protocol: Acid-Catalyzed Cyclization-Hydration of Citronellal

This protocol is adapted from a sustainable synthesis method utilizing a lignin-derived carbon acid catalyst.[1]

Materials:

  • (±)-Citronellal

  • Alkaline lignin-derived carbon acid catalyst (prepared by pyrolysis of alkaline lignin at 500 °C)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (optional, for purification)

Procedure:

  • To a round-bottom flask, add (±)-citronellal and the lignin-derived carbon acid catalyst in a suitable ratio (e.g., as optimized in the source literature).

  • Add deionized water to the flask to serve as an environmentally friendly solvent.

  • The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 80-100°C) under reflux for a designated period (e.g., 6-12 hours) to ensure complete conversion.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration.

  • The aqueous phase is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude p-menthane-3,8-diol.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting Material(±)-Citronellal[1]
CatalystLignin-derived carbon acid (pyrolyzed at 500 °C)[1]
SolventWater[1]
Citronellal Conversion97%[1]
p-Menthane-3,8-diol Yield86%[1]

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of p-Menthane-3,8-diol start Citronellal + Lignin-derived Carbon Acid Catalyst in Water reaction Heated Stirring (e.g., 80-100°C, 6-12h) start->reaction 1. Reaction Setup filtration Filtration to remove catalyst reaction->filtration 2. Catalyst Removal extraction Liquid-Liquid Extraction with Ethyl Acetate filtration->extraction 3. Product Extraction drying Drying of Organic Phase (Anhydrous Na2SO4) extraction->drying 4. Drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation 5. Concentration purification Column Chromatography (Optional) evaporation->purification 6. Purification product p-Menthane-3,8-diol evaporation->product Crude Product purification->product

Caption: Workflow for the synthesis of p-menthane-3,8-diol.

Antiviral Activity of p-Menthane-3,8-diol

p-Menthane-3,8-diol has demonstrated significant virucidal activity against a range of enveloped viruses.[2][3] This activity is believed to be due to the disruption of the viral lipid envelope.

Summary of Virucidal Activity

VirusCell Line for AssayPMD Concentration (% w/v)Contact Time (minutes)Log Reduction in Viral TiterReference
Herpes Simplex Virus type-1 (HSV-1)Vero0.25 - 2.05 - 60Up to 2.4[2]
Urbani SARS CoronavirusVero0.25 - 2.05 - 60Up to 2.5[3]
Influenza A/Sydney/5/97 (H3N2)MDCK0.25 - 2.05 - 60Up to 2.4[2][3]
SARS-CoV-2Vero C1008Not specified (as Citriodiol®)1Significant reduction[4]

Experimental Protocol: Virucidal Suspension Assay

This protocol is a generalized procedure based on the methodologies described for assessing the virucidal activity of PMD.[2][3][4]

Materials:

  • Stock virus of known titer (e.g., >10⁴ TCID₅₀/ml)

  • p-Menthane-3,8-diol (PMD) solutions at various concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/v)

  • Appropriate cell line for viral propagation (e.g., Vero, MDCK)

  • Cell culture medium (infection medium and maintenance medium)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Positive control (e.g., citric acid, ethanol)

  • Diluent control (solvent used for PMD)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Culture Preparation: Seed the appropriate cell line into 96-well plates and incubate until they reach approximately 80% confluency.

  • Virucidal Reaction: a. In a sterile microcentrifuge tube, mix a defined volume of the stock virus with a specified volume of the PMD test solution (or control solutions). b. Incubate the mixture at room temperature for a predetermined contact time (e.g., 1, 5, 10, 30, 60 minutes).

  • Neutralization/Removal of PMD: Immediately after the contact time, terminate the reaction by dilution with infection medium. For some protocols, a centrifugation and wash step may be included to remove the test substance.[4]

  • Viral Titer Determination (TCID₅₀ Assay): a. Prepare serial 10-fold dilutions of the treated virus suspensions in infection medium. b. Remove the maintenance medium from the 96-well plates containing the cell monolayers and wash with PBS. c. Inoculate the cell monolayers with the serial dilutions of the treated virus. d. Incubate the plates and observe daily for the development of virus-specific cytopathic effect (CPE). e. After the incubation period (typically 3-7 days), score the wells for the presence or absence of CPE. f. Calculate the viral titer (TCID₅₀/ml) for each test and control sample using a statistical method (e.g., Reed-Muench method).

  • Data Analysis: Determine the log reduction in viral titer for each PMD concentration and contact time compared to the diluent control.

Diagram of Virucidal Assay Workflow

G cluster_assay Virucidal Assay Workflow virus_prep Virus Stock reaction Mix Virus and PMD/Controls (Defined Contact Time) virus_prep->reaction pmd_prep PMD Solutions & Controls pmd_prep->reaction neutralization Neutralization/Dilution reaction->neutralization serial_dilution Serial Dilution of Mixture neutralization->serial_dilution inoculation Inoculate Cell Monolayers in 96-well Plates serial_dilution->inoculation incubation Incubation and Observation for CPE inoculation->incubation tcid50 Calculate TCID50 incubation->tcid50 analysis Determine Log Reduction tcid50->analysis

Caption: General workflow for a virucidal suspension assay.

Concluding Remarks

The study of p-menthane-3,8-diol highlights the potential of the menthane scaffold in the development of new bioactive compounds. While research directly utilizing this compound is not as prevalent, the pronounced antiviral activity of its isomer, PMD, suggests that further exploration of other menthane derivatives is warranted. The protocols and data presented here provide a foundational framework for researchers to synthesize and evaluate the bioactivity of these and other related monoterpenoids. Future work could involve the synthesis of novel derivatives of both o- and p-menthan-8-ol to explore their structure-activity relationships and potentially identify compounds with enhanced therapeutic efficacy.

References

Application Notes and Protocols for Isopulegol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol is a naturally occurring monoterpene alcohol found in various aromatic plants, including citrus fruits, mint, and nutmeg.[1] It is a versatile ingredient in the fragrance industry, valued for its refreshing and complex olfactory profile. Possessing a characteristic minty, cooling, and herbal aroma, isopulegol is utilized to impart freshness and lift to a wide range of fragrance compositions.[2][3][4][5] Beyond its primary scent characteristics, it can also exhibit subtle woody and bitter facets.[6] Isopulegol serves as a key precursor in the synthesis of menthol and is also employed for its cooling sensation in cosmetic and personal care products.[4][7][8]

These application notes provide a comprehensive overview of the use of isopulegol in fragrance formulation, including its physicochemical properties, olfactory characteristics, and detailed experimental protocols for its evaluation and application.

Physicochemical and Olfactory Properties of Isopulegol

A summary of the key quantitative data for isopulegol is presented in Table 1. This information is crucial for fragrance chemists during the formulation process, aiding in solubility, volatility, and stability assessments.

PropertyValueSource(s)
Chemical Name (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[9]
CAS Number 89-79-2[1][4]
Molecular Formula C₁₀H₁₈O[4][6]
Molecular Weight 154.25 g/mol [4][6][9]
Appearance Colorless to pale yellow liquid[4][6]
Odor Profile Minty, cooling, herbal, with woody and bitter facets[2][3][4][6][7]
Odor Threshold Data not available[10]
Boiling Point 212 °C to 218 °C at 760 mmHg[8][9][11]
Density 0.904 - 0.913 g/cm³ at 25°C[4][8][9]
Flash Point 85°C - 90.56°C[4][6][7]
Vapor Pressure 0.75 mmHg at 20°C[6]
Solubility Slightly soluble in water; soluble in ethanol and oils[2][4][9]
Suggested Usage Level Up to 6% in fragrance concentrate[6][12]
Substantivity on Blotter Approximately 1 hour[6]
Stability Very good in fine fragrance, shampoo, shower gel, and cream. Good in detergent. Moderate in candles and incense.[6]

Experimental Protocols

Protocol 1: Formulation of a Minty-Green Fragrance Accord with Isopulegol

This protocol outlines the creation of a simple fragrance accord, which is a foundational blend of a few notes that can be used as a building block in a more complex perfume.

Objective: To create a balanced minty-green fragrance accord where isopulegol provides a fresh, cooling lift.

Materials:

  • Isopulegol

  • Galbanum essential oil (for a bitter green note)

  • Linalool (for a soft, floral-woody note)

  • Hedione (for a diffusive, jasmine-like floral note)

  • Perfumer's alcohol (95% ethanol)

  • Glass beakers

  • Pipettes or digital scale

  • Scent strips

  • Sample vials

Methodology:

  • Preparation of dilutions: For ease of blending and evaluation, it is recommended to first dilute the raw materials in perfumer's alcohol. A 10% dilution is a common starting point.[13]

  • Blending: The following formulation is a starting point and can be adjusted based on olfactory evaluation. The proportions are given for a 10g blend of the fragrance concentrate.

    • Isopulegol (10% dilution): 3.0g (30%)

    • Galbanum (10% dilution): 0.5g (5%)

    • Linalool (10% dilution): 4.0g (40%)

    • Hedione (10% dilution): 2.5g (25%)

  • Maturation: Once blended, the accord should be tightly sealed and allowed to mature for at least 48 hours, and preferably up to a week, to allow the ingredients to synergize.[13]

  • Evaluation: Dip a scent strip into the matured accord and evaluate the scent at different time intervals: the initial top notes, the heart of the fragrance after a few minutes, and the dry-down after an hour or more.

Protocol 2: Sensory Evaluation of Isopulegol

This protocol describes the sensory analysis of isopulegol to characterize its odor profile.

Objective: To systematically evaluate and describe the olfactory characteristics of isopulegol.

Materials:

  • Isopulegol (10% dilution in perfumer's alcohol)

  • Scent strips

  • A panel of trained sensory evaluators

  • Odor descriptor terminology sheet

Methodology:

  • Sample Presentation: Each panelist is provided with a scent strip dipped in the 10% isopulegol solution. The samples should be coded to avoid bias.

  • Olfactory Evaluation: Panelists are instructed to smell the scent strip at three distinct time points:

    • Top Note (0-5 minutes): Initial impressions are recorded.

    • Heart Note (5-30 minutes): The evolution of the scent is noted.

    • Base Note (>30 minutes): The lingering character of the scent is described.

  • Data Collection: Panelists use a standardized scoresheet to rate the intensity of different odor descriptors (e.g., minty, cooling, herbal, woody, green, bitter) on a scale (e.g., 1 to 9).

  • Data Analysis: The collected data is statistically analyzed to create an olfactory profile of isopulegol.

Protocol 3: Stability Testing of a Fragrance Formulation Containing Isopulegol

This protocol outlines an accelerated stability test to assess the performance of a fragrance containing isopulegol in a product base over time.

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing isopulegol in a representative product base (e.g., a simple hydroalcoholic solution or a cosmetic cream base).

Materials:

  • Fragrance formulation containing a known percentage of isopulegol.

  • Product base (e.g., hydroalcoholic solution, cream).

  • Climate chambers or ovens set to various temperatures (e.g., 4°C, 25°C, 40°C).[2][14]

  • UV light cabinet.[14]

  • pH meter.

  • Viscometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment.

Methodology:

  • Sample Preparation: Prepare samples of the product base containing the fragrance formulation. Also, prepare a control sample of the unfragranced product base.

  • Storage Conditions: Store the samples under different conditions:

    • Accelerated Aging: 40°C to simulate a longer shelf life in a shorter period.[14]

    • Real-Time Aging: 25°C as a control.[2][14]

    • Light Exposure: In a UV light cabinet to assess photosensitivity.[2][14]

    • Freeze-Thaw Cycles: Alternate between freezing and thawing to assess stability under temperature fluctuations.[2][14]

  • Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Parameters to Evaluate:

    • Olfactory Profile: A sensory panel evaluates any changes in the scent profile.

    • Physical Properties: Assess changes in color, clarity, pH, and viscosity.[15]

    • Chemical Composition: Use GC-MS to quantify the concentration of isopulegol and other key fragrance components to monitor for degradation.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of scent begins with the interaction of odorant molecules, such as isopulegol, with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_0 Olfactory Cilium Membrane cluster_1 Signal Transmission Odorant Isopulegol OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel cAMP-gated Ion Channel cAMP->Ion_Channel Binding & Opening Depolarization Depolarization Ion_Channel->Depolarization Influx Ca_Na Ca²⁺ / Na⁺ Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Signal Propagation

Caption: Olfactory signal transduction cascade initiated by isopulegol.

Experimental Workflow for Fragrance Formulation and Evaluation

The following diagram illustrates a typical workflow for the development and testing of a fragrance formulation containing isopulegol.

Fragrance_Development_Workflow cluster_0 Formulation cluster_1 Evaluation cluster_2 Analysis & Refinement Concept Fragrance Concept (e.g., Minty-Green) Ingredient_Selection Ingredient Selection (Isopulegol, Modifiers, etc.) Concept->Ingredient_Selection Blending Blending Trials (Varying Ratios) Ingredient_Selection->Blending Maturation Maturation (48h - 1 week) Blending->Maturation Sensory_Eval Sensory Evaluation (Odor Profile) Maturation->Sensory_Eval Stability_Testing Stability Testing (Physical & Chemical) Maturation->Stability_Testing Performance_Testing Performance Testing (in Product Base) Maturation->Performance_Testing Data_Analysis Data Analysis Sensory_Eval->Data_Analysis Stability_Testing->Data_Analysis Performance_Testing->Data_Analysis Refinement Formula Refinement Data_Analysis->Refinement Refinement->Blending Iteration

Caption: Workflow for isopulegol fragrance development.

Conclusion

Isopulegol is a valuable and versatile ingredient in the perfumer's palette, offering a unique combination of minty freshness, cooling sensations, and herbal nuances. Its good stability in a variety of product bases makes it suitable for a wide range of applications, from fine fragrances to personal care products. The protocols and data presented here provide a foundation for researchers and formulators to effectively utilize isopulegol in the creation of innovative and appealing fragrances. Further research into its synergistic effects with other fragrance materials and its performance in novel delivery systems will continue to expand its application in the field.

References

Application Notes and Protocols for the Biotransformation of o-Menthan-8-ol by Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial biotransformation of terpenes is a compelling field of study, offering an eco-friendly and highly selective alternative to conventional chemical synthesis for the production of novel, high-value compounds. Terpenoids, such as o-Menthan-8-ol, possess a complex stereochemistry that makes chemical modification challenging. Microorganisms, particularly fungi, produce a wide array of enzymes, such as cytochrome P450 monooxygenases, that can catalyze specific modifications of the terpene scaffold, including hydroxylations, oxidations, and isomerizations. These modifications can lead to the development of new bioactive molecules with potential applications in the pharmaceutical, fragrance, and food industries.

Disclaimer: To date, specific studies on the biotransformation of this compound are not available in the scientific literature. The following application notes and protocols are based on established methodologies for the microbial transformation of structurally related p-menthane derivatives, such as menthol and limonene. The proposed pathways and expected products are hypothetical and intended to serve as a foundational guide for pioneering research in this area.

Hypothetical Biotransformation Pathway of this compound

Based on known fungal biotransformations of p-menthane structures like menthol, the primary expected reactions for this compound are hydroxylations at various positions on the cyclohexane ring. Fungi such as Aspergillus niger are known to introduce hydroxyl groups at non-activated carbon atoms of the menthane skeleton.[1][2] A plausible biotransformation pathway for this compound could involve the introduction of a second hydroxyl group to form various diol derivatives.

Biotransformation_Pathway o_Menthan_8_ol This compound Microorganism Fungal Cytochrome P450 Monooxygenase o_Menthan_8_ol->Microorganism Hydroxylation Hydroxylation Microorganism->Hydroxylation Diol_1 o-Menthan-x,8-diol Hydroxylation->Diol_1 Diol_2 o-Menthan-y,8-diol Hydroxylation->Diol_2 Diol_3 o-Menthan-z,8-diol Hydroxylation->Diol_3

Caption: Hypothetical biotransformation of this compound.

Quantitative Data from Biotransformation of Related p-Menthane Compounds

Due to the absence of specific data for this compound, the following table summarizes the results from the biotransformation of related p-menthane monoterpenoids to provide an indication of potential products and yields.

SubstrateMicroorganismMajor Product(s)Yield/ConcentrationReference
(+)-LimoneneAspergillus cellulosae M-77(+)-Limonene-1,2-trans-diol21%[1]
(+)-Isopiperitenone19%[1]
(+)-Perillyl alcohol12%[1]
(-)-LimoneneAspergillus cellulosae M-77(-)-Perillyl alcohol20%[1]
(-)-Limonene-1,2-trans-diol10%[1]
(R)-(+)-LimoneneFusarium oxysporum 152Bα-Terpineol450 mg/L[1]
(R)-(+)-LimoneneColletotrichum nymphaeae CBMAI 0864Limonene-1,2-diol4.19 g/L[1]
(-)-MentholAspergillus niger8-Hydroxymenthol, 9-HydroxymentholNot specified[1][2]
(+)-MentholAspergillus niger7-HydroxymentholNot specified[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the screening and preparative scale biotransformation of this compound using a fungal catalyst.

Microorganism and Culture Conditions
  • Microorganism: A fungal strain known for its ability to hydroxylate terpenes, such as Aspergillus niger or other strains from the genera Absidia, Cunninghamella, or Penicillium, is recommended.[3][4][5]

  • Culture Medium: A suitable medium for fungal growth and enzyme production should be used. An example is Potato Dextrose Broth (PDB) or a defined mineral medium supplemented with a carbon source.

    • PDB Medium: 24 g/L Potato Dextrose Broth.

    • Mineral Medium (per liter): 10 g Glucose, 2 g (NH₄)₂SO₄, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.01 g FeSO₄·7H₂O, 1 mL trace element solution.

  • Sterilization: All media and glassware must be sterilized by autoclaving at 121°C for 20 minutes.

  • Incubation: Cultures are typically incubated at 25-30°C on a rotary shaker at 150-200 rpm to ensure adequate aeration.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Culture Fungal Culture (e.g., Aspergillus niger) Inoculum Prepare Spore Suspension or Mycelial Inoculum Culture->Inoculum Media Prepare and Sterilize Liquid Medium Incubate Incubate Culture (e.g., 2-3 days) Media->Incubate Inoculum->Incubate Add_Substrate Add this compound (dissolved in a solvent) Incubate->Add_Substrate Further_Incubation Continue Incubation (e.g., 5-10 days) Add_Substrate->Further_Incubation Extraction Extract with Ethyl Acetate Further_Incubation->Extraction TLC Monitor with TLC Extraction->TLC GCMS Identify Products with GC-MS Extraction->GCMS Purification Purify Products (Column Chromatography) GCMS->Purification NMR Structure Elucidation (NMR) Purification->NMR

Caption: General workflow for fungal biotransformation.

Screening for Biotransformation Activity
  • Inoculum Preparation: Prepare a spore suspension or a mycelial inoculum from a fresh fungal culture grown on an agar plate.

  • Cultivation: Inoculate 100 mL of the chosen liquid medium in 250 mL Erlenmeyer flasks. Incubate for 48-72 hours to obtain a sufficient amount of biomass.

  • Substrate Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone) at a concentration of 100 mg/mL. Add 0.1 mL of the stock solution to each culture flask (final substrate concentration of 100 mg/L). Also, maintain a substrate control (medium with substrate but no microorganism) and a culture control (microorganism in medium without substrate).

  • Incubation and Sampling: Continue the incubation and withdraw small aliquots (e.g., 5 mL) at regular intervals (e.g., every 24 hours for 7 days).

  • Extraction: Extract each aliquot with an equal volume of ethyl acetate. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the extracts by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of new products by comparing the chromatograms with the controls.

Preparative Scale Biotransformation
  • Cultivation: Inoculate a larger volume of medium (e.g., 1 L in a 2 L flask) and incubate as described above.

  • Substrate Addition: Once sufficient biomass is achieved, add the substrate (e-g., 1 g of this compound dissolved in a minimal amount of solvent).

  • Biotransformation: Continue the incubation for the period determined to give the optimal yield in the screening experiment.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. The mycelium can also be extracted separately to recover any intracellular products.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude extract can then be subjected to column chromatography on silica gel to isolate and purify the biotransformation products.

  • Structure Elucidation: The chemical structures of the purified products should be determined using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).

Analytical Methods
  • TLC: Use silica gel plates and a suitable solvent system (e.g., hexane:ethyl acetate mixtures) to monitor the progress of the reaction. Visualize the spots using an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • GC-MS: This is the primary technique for identifying the volatile products of the biotransformation.[6]

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS) is typically used.

    • Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

    • Injection: A split or splitless injection can be used depending on the concentration of the analytes.

    • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

    • Identification: Products are tentatively identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with known compounds. Final identification requires comparison with authentic standards or full structure elucidation by NMR.

Conclusion

While the biotransformation of this compound remains an unexplored area, the methodologies and knowledge gained from studies on related p-menthane compounds provide a solid foundation for initiating research in this direction. The protocols outlined above offer a comprehensive guide for screening microorganisms, performing biotransformations, and analyzing the resulting products. Such research has the potential to uncover novel bioactive compounds and expand the toolkit of biocatalysis for sustainable chemical production.

References

Application Notes and Protocols: o-Menthan-8-ol as a Versatile Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Menthan-8-ol, a saturated monocyclic terpene alcohol, presents a valuable chiral scaffold for the synthesis of novel active pharmaceutical ingredients (APIs). Its stereochemically rich cyclohexane backbone, substituted with a tertiary alcohol, offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery. These notes provide a comprehensive overview of the potential applications of this compound as a precursor in pharmaceutical synthesis, including detailed hypothetical protocols for its derivatization and a discussion of its potential in generating compounds for various therapeutic targets. While direct utilization of this compound in marketed drugs is not widely documented, its structural motifs are present in various biologically active molecules. This document serves as a practical guide for researchers looking to leverage the o-menthane scaffold in their drug development programs.

Introduction to this compound in Medicinal Chemistry

The menthane scaffold, a substituted cyclohexane ring, is a common feature in a variety of natural products and synthetic compounds with significant biological activity. While p-menthane derivatives have been more extensively studied, the ortho-isomer, this compound (2-(2-methylcyclohexyl)propan-2-ol), offers a unique stereochemical arrangement that can be exploited for the development of novel therapeutics. The rigid cyclohexane ring can provide a well-defined orientation for pharmacophoric groups, potentially leading to high-affinity interactions with biological targets. The tertiary alcohol at position 8 serves as a key functional handle for introducing a wide range of chemical moieties through reactions such as etherification, esterification, and nucleophilic substitution.

Potential Therapeutic Applications

Derivatives of menthane have shown a broad spectrum of pharmacological activities. While specific data for this compound derivatives is limited, the general class of menthane-containing compounds has been investigated for:

  • Analgesic and Anti-inflammatory Effects: Many terpenoids exhibit pain-relieving and anti-inflammatory properties.

  • Antimicrobial Activity: The lipophilic nature of the menthane backbone can facilitate disruption of microbial cell membranes.

  • Anticancer Properties: Certain terpenes and their derivatives have demonstrated cytotoxicity against various cancer cell lines.

  • Neurological Applications: The structural similarity to endogenous molecules can allow for interaction with receptors and enzymes in the central nervous system.

Synthesis and Derivatization of this compound

The following sections outline a hypothetical, yet plausible, synthetic workflow starting from the preparation of this compound to its conversion into a potential API.

Proposed Synthetic Pathway

A potential synthetic route to a hypothetical API starting from this compound is depicted below. This pathway involves the initial synthesis of the o-menthane scaffold, followed by functionalization to introduce a pharmacophore, in this case, a hypothetical triazole-containing moiety, which is a common structural element in many pharmaceuticals.

G cluster_0 Synthesis of this compound cluster_1 Functionalization cluster_2 API Synthesis 2-Methylcyclohexanone 2-Methylcyclohexanone Grignard_Reaction Grignard Reaction (CH3)2C(MgBr)2 2-Methylcyclohexanone->Grignard_Reaction 1. (CH3)2C(MgBr)2 2. H3O+ This compound This compound Grignard_Reaction->this compound Activation Activation (e.g., Tosylation) This compound->Activation TsCl, Pyridine Activated_Intermediate o-Menth-8-yl Tosylate Activation->Activated_Intermediate Nucleophilic_Substitution Nucleophilic Substitution Activated_Intermediate->Nucleophilic_Substitution 1,2,4-Triazole, NaH Hypothetical_API Triazole-o-Menthane Adduct Nucleophilic_Substitution->Hypothetical_API

Caption: Proposed synthetic workflow from a simple precursor to a hypothetical o-menthane-based API.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound and its subsequent derivatization. These protocols are based on standard organic synthesis methodologies.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Methylcyclohexanone

  • Magnesium turnings

  • Dibromomethane

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings (2.2 eq).

  • Add anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of dibromomethane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the dibromomethane solution to the magnesium suspension and initiate the Grignard reaction (gentle heating may be required).

  • Once the reaction has started, add the remaining dibromomethane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a Hypothetical Triazole-o-Menthane Adduct

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • 1,2,4-Triazole

  • Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane

  • Saturated ammonium chloride solution

Procedure:

Step A: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude o-Menth-8-yl tosylate, which can be used in the next step without further purification.

Step B: Nucleophilic Substitution with 1,2,4-Triazole

  • In a flame-dried flask, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Add a solution of 1,2,4-triazole (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude o-Menth-8-yl tosylate (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final triazole-o-menthane adduct.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the proposed synthetic pathway.

StepReactantProductYield (%)Purity (by HPLC) (%)
1. Grignard Synthesis2-MethylcyclohexanoneThis compound6598
2. TosylationThis compoundo-Menth-8-yl Tosylate90(used crude)
3. Nucleophilic Substitutiono-Menth-8-yl TosylateTriazole-o-Menthane Adduct55>99

Hypothetical Biological Signaling Pathway

A potential mechanism of action for a drug derived from the o-menthane scaffold could involve the modulation of a key signaling pathway implicated in inflammation, such as the NF-κB pathway.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces API o-Menthane Derivative (Hypothetical API) API->IKK_Complex inhibits

Application Notes and Protocols for the Epoxidation of Terpinen-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE ON o-MENTHAN-8-OL: It is important to clarify that this compound is a saturated molecule and, as such, does not possess a carbon-carbon double bond necessary for a direct epoxidation reaction. It is presumed that the intended subject of this protocol is the epoxidation of an unsaturated precursor to generate an epoxide derivative of the menthane framework. For this purpose, we will focus on the epoxidation of terpinen-4-ol, a structurally related allylic alcohol, which serves as a versatile starting material for the synthesis of various oxygenated terpenoids.

Introduction

The epoxidation of terpinen-4-ol is a valuable transformation in synthetic organic chemistry, providing access to diastereomerically enriched epoxy alcohols. These products are useful intermediates in the synthesis of a variety of natural products and biologically active compounds. The presence of the hydroxyl group in terpinen-4-ol directs the stereochemical outcome of the epoxidation, leading to predominantly the cis-epoxide, where the epoxide ring is on the same face as the hydroxyl group. This is due to hydrogen bonding between the hydroxyl group and the oxidizing agent, which directs the delivery of the oxygen atom. However, reaction conditions can be tuned to favor the formation of the trans-epoxide. This document provides detailed protocols for the diastereoselective epoxidation of terpinen-4-ol.

Data Presentation

The following tables summarize the quantitative data for different epoxidation methods of terpinen-4-ol, highlighting the conversion, yields, and diastereoselectivity.

Table 1: Epoxidation of Terpinen-4-ol with Hydrogen Peroxide

Oxidizing SystemSolventTemp. (°C)Conversion (%)cis-Epoxide Yield (%)trans-Epoxide Yield (%)Diastereomeric Ratio (cis:trans)
H₂O₂ / Na₂WO₄ / H₃PO₄Toluene70100756~12.5 : 1
H₂O₂ / Na₂WO₄ / H₃PO₄Cyclohexane7092743~24.7 : 1

Table 2: Epoxidation of Terpinen-4-ol with Peroxy Acids

Peroxy AcidSolventDiastereomeric Ratio (cis:trans)
Peracetic AcidN/A7 : 3
Peroxylauric AcidChloroform3 : 2

Experimental Protocols

Protocol 1: cis-Selective Epoxidation of Terpinen-4-ol with Hydrogen Peroxide

This protocol is adapted from a procedure utilizing a tungstate catalyst and hydrogen peroxide for the cis-selective epoxidation of terpinen-4-ol.[1]

Materials:

  • Terpinen-4-ol (95%)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Phosphoric acid (40% aqueous solution)

  • Hydrogen peroxide (8% aqueous solution)

  • Sodium hydroxide (10% aqueous solution)

  • Toluene

  • Adogen 464 (phase-transfer catalyst)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • To a reactor vessel, add sodium tungstate dihydrate (0.55 g), 40% phosphoric acid (0.82 g), and 8% hydrogen peroxide (17.0 g).

  • Adjust the pH of the aqueous solution to 4.0 using a 10% sodium hydroxide solution.

  • In a separate beaker, prepare a mixture of terpinen-4-ol (10.9 g, 95%), Adogen 464 (0.27 g), and toluene (5 mL).

  • Add the organic mixture to the aqueous peroxide solution with vigorous stirring.

  • A gradual exotherm will be observed, raising the temperature to approximately 64°C. Heat the mixture to 70°C and maintain this temperature for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer with water.

  • The resulting organic solution contains the crude product, which can be further purified by distillation or chromatography. Product analysis can be performed by gas chromatography.

Protocol 2: Synthesis of trans-1,2-Epoxy-p-menthan-4-ol via a Two-Step Procedure

This method provides a stereoselective route to the trans-epoxide of terpinen-4-ol, which is not the major product in direct epoxidation. The procedure involves the trans-dihydroxylation of terpinen-4-ol, followed by regioselective tosylation and subsequent intramolecular cyclization.[2]

Step 1: trans-Dihydroxylation of Terpinen-4-ol

  • The starting p-menthane-1,2,4-triol can be obtained by the trans-dihydroxylation of terpinen-4-ol using hydrogen peroxide in the presence of vanadium pentoxide (V₂O₅).[2]

Step 2: Regioselective Tosylation

  • Dissolve (1S,2S,4S)-p-Menthane-1,2,4-triol (1.88 g, 10 mmol) in chloroform (10 cm³).

  • Add pyridine (30 mmol) to the solution.

  • With constant stirring, add p-toluenesulfonyl chloride (20 mmol) in small portions.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • After completion, the reaction mixture is worked up to isolate the 2-tosyl derivative.

Step 3: Intramolecular Cyclization to the trans-Epoxide

  • Treat the obtained 2-tosyl derivative with a methanolic solution of potassium hydroxide.

  • This reaction proceeds via an SN2 intramolecular substitution to yield (1S,2R,4S)-1,2-epoxy-p-menthan-4-ol in quantitative yield.[2]

Visualizations

Reaction Pathway for the Epoxidation of Terpinen-4-ol

Epoxidation_Pathway cluster_main Epoxidation of Terpinen-4-ol cluster_products Products Terpinen4ol Terpinen-4-ol cis_epoxide cis-1,2-Epoxy-p-menthan-4-ol (Major Product) Terpinen4ol->cis_epoxide Directed by -OH group trans_epoxide trans-1,2-Epoxy-p-menthan-4-ol (Minor Product) Terpinen4ol->trans_epoxide Steric hindrance EpoxidizingAgent Epoxidizing Agent (e.g., m-CPBA, H₂O₂/Catalyst) EpoxidizingAgent->Terpinen4ol

Caption: Reaction scheme for the diastereoselective epoxidation of terpinen-4-ol.

Experimental Workflow for cis-Selective Epoxidation

Experimental_Workflow cluster_workflow Workflow for cis-Epoxidation start Start prepare_reagents Prepare Aqueous and Organic Phases start->prepare_reagents mix_reactants Combine Phases and Initiate Reaction prepare_reagents->mix_reactants heat_reaction Heat to 70°C for 30 min mix_reactants->heat_reaction workup Cool, Separate Layers, and Wash heat_reaction->workup analysis Analyze Product (e.g., GC) workup->analysis end End analysis->end

Caption: General experimental workflow for the cis-selective epoxidation of terpinen-4-ol.

References

Protocol for the Oxidation of o-Menthan-8-ol to o-Menthan-8-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable compounds in the pharmaceutical, fragrance, and fine chemical industries. o-Menthan-8-ol, a saturated monoterpenoid alcohol, can be oxidized to its corresponding ketone, o-menthan-8-one. This transformation is of interest to researchers and professionals in drug development and chemical synthesis for the creation of novel molecular scaffolds and intermediates. This document provides detailed protocols for the oxidation of this compound using three common and effective methods: Jones oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

General Principles of Alcohol Oxidation

The oxidation of a secondary alcohol involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This process forms a carbon-oxygen double bond, resulting in a ketone. The choice of oxidizing agent is critical and depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction.

  • Jones Oxidation: This method employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. It is a strong oxidizing agent, but for secondary alcohols, the reaction cleanly stops at the ketone stage.[1][2] The reaction is typically rapid and high-yielding.[1] However, a significant drawback is the use of carcinogenic chromium(VI) compounds.[1]

  • Swern Oxidation: This procedure utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[3] The Swern oxidation is known for its mild reaction conditions and broad functional group tolerance, making it suitable for sensitive substrates.[3] A notable consideration is the production of the volatile and malodorous dimethyl sulfide as a byproduct.[3]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder, more selective chromium-based reagent that is soluble in organic solvents like dichloromethane (DCM).[4][5] It is particularly useful for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids and is also effective for the oxidation of secondary alcohols to ketones.[5][6] The reaction is typically performed under anhydrous conditions.[7]

Quantitative Data Summary

Oxidizing Agent/MethodSubstrateProductSolventReaction TimeYield (%)Reference
Sodium Dichromate / H₂SO₄MentholMenthoneWaterNot Specified83-85[8]
Calcium Hypochlorite / Acetic Acid(-)-Menthol(-)-MenthoneEthyl AcetateNot SpecifiedHigh[9]

Experimental Protocols

1. Jones Oxidation of this compound

This protocol is adapted from the oxidation of a similar cyclic secondary alcohol.

Materials:

  • This compound

  • Jones Reagent (Prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL)

  • Acetone (reagent grade)

  • Isopropyl alcohol

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Dissolve this compound (e.g., 10 mmol) in acetone (50 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add the Jones reagent dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 20 °C.

  • Continue the addition until a persistent orange-brown color of the excess reagent is observed.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts is formed.

  • Decant the supernatant and wash the chromium salts with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude o-menthan-8-one.

  • The product can be further purified by column chromatography or distillation.

2. Swern Oxidation of this compound

This protocol is a general procedure for the Swern oxidation of secondary alcohols.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

Procedure:

  • To a solution of oxalyl chloride (e.g., 1.2 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (e.g., 2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (e.g., 5.0 eq.) dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3. PCC Oxidation of this compound

This is a general protocol for the oxidation of a secondary alcohol using PCC.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite or silica gel

  • Diethyl ether

Procedure:

  • To a suspension of PCC (e.g., 1.5 eq.) and Celite or silica gel in anhydrous DCM, add a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude o-menthan-8-one.

  • If necessary, purify the product by column chromatography.

Visualizations

Signaling Pathway/Workflow Diagram

Oxidation_Workflow General Workflow for the Oxidation of this compound cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start This compound jones Jones Oxidation (CrO3, H2SO4, Acetone) start->jones Choose Method swern Swern Oxidation (DMSO, (COCl)2, TEA) start->swern Choose Method pcc PCC Oxidation (PCC, DCM) start->pcc Choose Method workup Reaction Quenching & Aqueous Work-up jones->workup swern->workup pcc->workup purification Purification (e.g., Chromatography) workup->purification product o-Menthan-8-one purification->product

Caption: General experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols: Dehydration of p-Menthan-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed dehydration of p-menthan-8-ol, a tertiary alcohol. The reaction proceeds via an E1 elimination mechanism to yield a mixture of isomeric alkenes. These resulting unsaturated terpenes, specifically p-menthenes, are valuable intermediates in the synthesis of various flavor, fragrance, and pharmaceutical compounds. This document outlines the reaction mechanism, presents quantitative data on product distribution under different catalytic conditions, and provides a comprehensive experimental protocol for the dehydration reaction.

Introduction

The dehydration of alcohols is a fundamental organic transformation that leads to the formation of alkenes. In the case of tertiary alcohols such as p-menthan-8-ol, the reaction is typically carried out in the presence of an acid catalyst and proceeds through a carbocation intermediate, characteristic of an E1 elimination pathway.[1][2][3] The stability of this carbocation intermediate plays a crucial role in determining the regioselectivity of the resulting double bond, often leading to a mixture of products.[2] The study of the dehydration of p-menthan-8-ol is significant as it provides insights into the reactivity of cyclic terpenoid alcohols and the synthesis of various p-menthene isomers.[4][5]

Reaction Mechanism

The acid-catalyzed dehydration of p-menthan-8-ol follows a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The hydroxyl group of p-menthan-8-ol is a poor leaving group. In the presence of a strong acid, the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion, which is a much better leaving group.[1][2][3]

  • Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a tertiary carbocation. This step is the rate-determining step of the reaction.[2]

  • Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst.[1][2] Due to the presence of multiple adjacent protons, a mixture of isomeric alkenes can be formed. The major product is typically the most stable alkene, following Zaitsev's rule.[1]

Data Presentation

The product distribution from the dehydration of p-menthan-8-ol is highly dependent on the catalyst and reaction conditions. The following table summarizes the quantitative data on the products obtained under various catalytic systems.

Catalyst/ReagentMajor Product(s)Yield (%)Reference
Anhydrous Silicic Acidp-Menth-3-ene>80[5]
Non-acidic Aluminap-Menth-8-eneup to 90[5]
Thionyl chloride in excess pyridinep-Menth-8-eneup to 90[5]
Aqueous Oxalic and Acetic Acidsp-Menth-4(8)-ene and isomeric p-menth-8-enes (primary), p-menth-3-ene (final, via isomerization)Not specified[5]
Fused Potassium Hydrogen Sulphatep-Menth-4(8)-ene and isomeric p-menth-8-enes (primary), p-menth-3-ene (final, via isomerization)Not specified[5]
Anhydrous Oxalic, Boric Acidsp-Menth-4(8)-ene and isomeric p-menth-8-enes (primary), p-menth-3-ene (final, via isomerization)Not specified[5]
"Florisil"p-Menth-4(8)-ene and isomeric p-menth-8-enes (primary), p-menth-3-ene (final, via isomerization)Not specified[5]

Experimental Protocols

The following protocols are provided as general guidelines for the dehydration of p-menthan-8-ol. Researchers should adapt these procedures based on the specific catalyst and desired product outcome.

Protocol 1: Acid-Catalyzed Dehydration using Phosphoric Acid

This protocol is adapted from the general procedure for the dehydration of a cyclic alcohol.

Materials:

  • p-Menthan-8-ol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Diethyl ether (or other suitable organic solvent)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of p-menthan-8-ol and 15 mL of 85% phosphoric acid.

  • Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle while stirring. The product alkenes will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more organic layer is observed in the distillate.

  • Workup: Transfer the distillate to a separatory funnel. Add 20 mL of diethyl ether to dissolve the organic products.

  • Neutralization: Carefully add 20 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Swirl gently and vent frequently to release any evolved CO₂ gas. Separate the aqueous layer.

  • Washing: Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. Separate the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification and Analysis: The resulting crude product can be purified by fractional distillation. The product composition can be analyzed by gas chromatography-mass spectrometry (GC-MS) and the structure confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

Caption: E1 mechanism for the acid-catalyzed dehydration of p-menthan-8-ol.

Conclusion

The dehydration of p-menthan-8-ol is a versatile reaction that can be controlled to yield different isomeric p-menthenes depending on the choice of catalyst. The acid-catalyzed reaction proceeds through a well-understood E1 mechanism, offering a practical route to valuable unsaturated terpenes. The protocols and data presented herein provide a solid foundation for researchers and professionals in the fields of organic synthesis, flavor and fragrance chemistry, and drug development to utilize this important transformation. Further optimization of reaction conditions can lead to improved selectivity for specific desired alkene isomers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of o-Menthan-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the synthesis of o-Menthan-8-ol (2-(2-methylcyclohexyl)propan-2-ol) is limited in publicly available scientific literature. The following guide is based on established principles of organic synthesis for structurally similar compounds, particularly the synthesis of tertiary alcohols from substituted cyclohexanones via organometallic reagents. The protocols and troubleshooting advice are provided as a general guide and may require optimization for the specific synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize this compound, but I can't find a specific protocol. Why is information on this isomer so scarce?

A1: The para-isomer, p-Menthan-8-ol, is more commonly synthesized and utilized, likely due to the nature of its typical starting materials and its applications in fragrance and other industries. The synthesis of the ortho-isomer is less documented, suggesting it is of less commercial or common research interest.

Q2: Can I adapt protocols for p-Menthan-8-ol to synthesize the ortho-isomer?

A2: Not directly. The synthesis of p-Menthan-8-ol often starts from precursors that favor the para substitution pattern. A more analogous approach for this compound would be the reaction of 2-methylcyclohexanone with an isopropyl organometallic reagent. The general principles of reaction setup, workup, and purification for tertiary alcohols will be similar.

Q3: What is the most likely synthetic route to produce this compound?

A3: The most probable and direct laboratory synthesis involves the nucleophilic addition of an isopropyl group to the carbonyl of 2-methylcyclohexanone. This is typically achieved using a Grignard reagent (isopropylmagnesium bromide) or an organolithium reagent (isopropyllithium).

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or none of the desired product. What are the potential causes?

A: Low or no yield in a Grignard or organolithium reaction is a common issue. Here are the primary factors to investigate:

  • Wet Glassware or Reagents: Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Poor Quality Grignard/Organolithium Reagent: The organometallic reagent may have degraded due to improper storage or handling. It's advisable to use freshly prepared or recently purchased reagents. Titration of the reagent before use is recommended to determine its exact concentration.

  • Side Reactions:

    • Enolization: 2-Methylcyclohexanone can be deprotonated by the organometallic reagent, which acts as a strong base, to form an enolate. This is a non-productive pathway that consumes the starting material and the reagent. Using a less sterically hindered organometallic reagent or lower reaction temperatures can sometimes mitigate this.

    • Reduction: If there is a beta-hydride on the Grignard reagent, reduction of the ketone to the corresponding secondary alcohol (2-methylcyclohexanol) can occur.

Issue 2: Presence of Significant Side-Products

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities?

A: Besides unreacted starting material, several side-products can form:

  • 2-Methylcyclohexanol: This is a result of the reduction of the ketone, as mentioned above.

  • Wurtz Coupling Products: The organometallic reagent can couple with any unreacted alkyl halide from its preparation.

  • Biphenyls (if using a Grignard reagent prepared from an aryl halide): These can form from the coupling of the Grignard reagent.

  • Magnesium Salts: Incomplete quenching or washing can leave magnesium salts in the organic layer.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating the pure this compound from the reaction mixture. What are the best purification methods?

A: Purification of tertiary alcohols from organometallic reactions typically involves the following steps:

  • Aqueous Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide to form the alcohol and precipitate the magnesium salts. Avoid using strong acids initially, as they can cause dehydration of the tertiary alcohol.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography/Distillation:

    • Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Distillation: If the product is thermally stable and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method.

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereoselectivity in Nucleophilic Additions to Substituted Cyclohexanones

Since specific data for this compound is unavailable, this table illustrates the general principles of how reagent and substrate structure affect the stereochemical outcome in the synthesis of similar compounds. The addition of a nucleophile to 2-methylcyclohexanone will produce a mixture of diastereomers.

Starting KetoneNucleophileMajor DiastereomerRationale
2-MethylcyclohexanoneMeMgBrAxial attackFor small nucleophiles, axial attack is often favored to avoid torsional strain with the adjacent equatorial methyl group in the transition state.
2-Methylcyclohexanonei-PrMgBrEquatorial attackFor bulkier nucleophiles, steric hindrance from the axial hydrogens at C-3 and C-5 favors equatorial attack.
4-tert-ButylcyclohexanoneLiAlH₄Equatorial attackThe bulky t-butyl group locks the conformation, and the hydride attacks from the less hindered equatorial face.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol is a general procedure for the synthesis of a tertiary alcohol from a substituted cyclohexanone and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • 2-Bromopropane

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of 2-bromopropane in anhydrous diethyl ether from the dropping funnel.

    • Once the reaction initiates (disappearance of the iodine color and bubbling), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Grignard Reagent Preparation reaction Reaction with 2-Methylcyclohexanone reagent_prep->reaction Isopropylmagnesium bromide workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents check_temp Review Reaction Temperature check_reagents->check_temp Reagents & Conditions OK reagents_issue Solution: Use fresh, titrated reagent and ensure all glassware/solvents are dry. check_reagents->reagents_issue Issue Found check_impurities Analyze Crude Product for Side-Products check_temp->check_impurities Temperature OK temp_issue Solution: Lower temperature to minimize enolization. check_temp->temp_issue Issue Found impurities_found Solution: Optimize stoichiometry and purification method. check_impurities->impurities_found Side-Products Identified

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: Cyclization of Citronellal to Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of citronellal to isopulegol.

Troubleshooting Guide

Problem 1: Low yield of isopulegol and formation of multiple byproducts.

Possible Cause: Inappropriate catalyst selection or non-optimal reaction conditions can lead to a variety of side reactions, reducing the selectivity for isopulegol. The balance between Lewis and Brønsted acid sites on the catalyst is crucial for minimizing side reactions.[1]

Suggested Solutions:

  • Catalyst Screening: Experiment with different solid acid catalysts. For instance, zeolites like H-Beta and mesoporous materials such as H-MCM-41 have shown high conversion rates, though they can also lead to dehydration byproducts.[2] Montmorillonite K10 clay is another effective catalyst that can provide high yields under mild conditions.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, particularly dehydration. For example, carrying out the reaction at 0°C with a catalyst like tin(IV) chloride has been reported to give a high yield of isopulegol.[5]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Cyclohexane is a commonly used solvent.[2]

  • Catalyst Loading: Optimize the amount of catalyst used. An insufficient amount may lead to incomplete conversion, while an excess can promote side reactions.

Problem 2: Predominant formation of dehydration products (e.g., p-menthadienes).

Possible Cause: Strong Brønsted acidity and/or high reaction temperatures favor the elimination of water from the intermediate carbocation, leading to the formation of various isomers of p-menthadiene.[1][2]

Suggested Solutions:

  • Catalyst Modification: Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites. Lewis acids are believed to be more selective for the cyclization reaction.[1]

  • Temperature Control: Maintain a lower reaction temperature to disfavor the endothermic dehydration pathway.

  • Water Removal: In some systems, the presence of water can promote side reactions. However, for certain catalysts like montmorillonite clay, a buffer medium can be beneficial.[3][4] Careful optimization of water content is necessary.

Problem 3: Formation of di-isopulegyl ethers.

Possible Cause: This side reaction involves the intermolecular reaction of two isopulegol molecules, which can be catalyzed by strong acid sites, particularly at higher concentrations of the product.[2]

Suggested Solutions:

  • Control Reaction Time: Monitor the reaction progress and stop it once the maximum yield of isopulegol is achieved to prevent subsequent ether formation.

  • Catalyst Choice: Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.

  • Substrate Concentration: Lowering the initial concentration of citronellal might reduce the probability of intermolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main side products observed during the cyclization of citronellal to isopulegol?

A1: The primary side reactions include:

  • Dehydration: Formation of various isomers of p-menthadiene through the loss of a water molecule.[2]

  • Isomerization: Formation of other isopulegol isomers such as iso-isopulegol, neo-isopulegol, and neoiso-isopulegol.

  • Dimerization/Etherification: Formation of di-isopulegyl ethers from the reaction of two isopulegol molecules.[2]

  • Hydrogenation of Citronellal: In reactions aiming for a one-pot synthesis of menthol using bifunctional catalysts, citronellal can be directly hydrogenated to citronellol.[6]

Q2: How does the type of catalyst acidity (Brønsted vs. Lewis) affect the reaction?

A2: The presence of both Lewis and Brønsted acid sites is important for the cyclization reaction.[7] Lewis acid sites are generally considered to promote the desired intramolecular carbonyl-ene reaction to form isopulegol. Strong Brønsted acid sites, on the other hand, can lead to undesirable side reactions such as dehydration and etherification.[1][2] Therefore, a catalyst with a balanced ratio of Lewis to Brønsted acidity is often preferred for high selectivity.

Q3: Can you provide a general experimental protocol for the cyclization of citronellal?

A3: A representative protocol using a solid acid catalyst is as follows:

  • Catalyst Activation: The solid acid catalyst (e.g., montmorillonite K10, zeolite H-Beta) is typically activated by heating under vacuum or in a stream of inert gas to remove adsorbed water.

  • Reaction Setup: A solution of citronellal in a suitable solvent (e.g., cyclohexane, toluene, or methylene chloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reaction Initiation: The activated catalyst is added to the citronellal solution. The reaction mixture is then stirred at a specific temperature (ranging from 0°C to 90°C depending on the catalyst and desired selectivity) for a predetermined duration (e.g., 2-6 hours).[2][3][5]

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

  • Purification and Analysis: The resulting crude product can be purified by column chromatography or distillation. The product composition is typically analyzed by gas chromatography (GC) and the structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.[3][5]

Quantitative Data on Product Distribution

The following table summarizes the conversion of citronellal and the yield of major products using different catalysts under various conditions.

CatalystSolventTemperature (°C)Reaction Time (h)Citronellal Conversion (%)Isopulegol Yield (%)Major Side ProductsReference
H-BetaCyclohexane903>95~60Dehydration products (p-menthadienes)[2]
H-MCM-41Cyclohexane903>95~70Dehydration products, di-isopulegyl ethers[2]
H-ZSM-5Cyclohexane90326~20Traces of side products[2]
Montmorillonite K10Buffer MediumRoom Temp.2HighHighNot specified[3][4]
SnCl₄Methylene Chloride0--85Not specified[5]
ZSM-5No Solvent-34521Not specified[1]
MCM-41No Solvent-3-40Not specified[1]
K10 MontmorilloniteNo Solvent-381-Not specified (51% selectivity)[1]

Reaction Pathway Diagram

The following diagram illustrates the main cyclization pathway of citronellal to isopulegol and the competing side reactions.

Citronellal_Cyclization cluster_main Main Reaction cluster_side Side Reactions Citronellal Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation  H+ (Acid Catalyst) Isopulegol Isopulegol Carbocation->Isopulegol  Intramolecular  Cyclization Dehydration_Products Dehydration Products (p-Menthadienes) Carbocation->Dehydration_Products  -H₂O Isopulegol_Isomers Isopulegol Isomers Carbocation->Isopulegol_Isomers  Rearrangement Diisopulegyl_Ethers Di-isopulegyl Ethers Isopulegol->Diisopulegyl_Ethers  + Isopulegol  (H+)

Caption: Reaction scheme for the acid-catalyzed cyclization of citronellal.

References

Technical Support Center: Purification of o-Menthan-8-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of o-Menthan-8-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound diastereomers?

A1: The most common and effective techniques for separating this compound isomers, which are diastereomers, are adsorption column chromatography and fractional crystallization.[1][2] Gas-liquid chromatography (GLC) is also an excellent method for both analysis and preparative isolation of terpene isomers.[2][3]

Q2: How can I monitor the progress of the isomer separation?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of isomers during column chromatography.[1][2] By spotting the crude mixture, collected fractions, and reference standards (if available), you can visualize the separation. Gas Chromatography-Mass Spectrometry (GC-MS) is used for quantitative analysis of isomer ratios in fractions.[1]

Q3: What are the critical physical properties to consider for purification?

A3: The key differences in physical properties between diastereomers that are exploited for purification are their differential adsorption to stationary phases (for chromatography) and differences in solubility in various solvents (for crystallization). Boiling points are also relevant for distillation techniques. For the related trans-p-Menthan-8-ol, the boiling point is 87-89 °C at 9.5 mmHg, and the melting point is 33-36 °C. These values can serve as a preliminary reference for this compound isomers.

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes, this compound and related compounds are classified as irritants. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a lab coat, should be worn. If handling the compound as a powder, a dust mask is recommended. All procedures should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Column Chromatography Issues

Q: My column chromatography is providing poor or no separation of the isomers. What should I do?

A: Poor separation is a common issue that can be resolved by systematically checking several parameters.

  • Possible Cause 1: Incorrect Mobile Phase Polarity. The polarity of the solvent system is critical for achieving differential migration of the isomers on the stationary phase.

    • Solution: Optimize the mobile phase. If the isomers are eluting too quickly (high Rf values on TLC), decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are eluting too slowly or not at all, increase the polarity (e.g., increase the ethyl acetate proportion). A common starting mobile phase for similar compounds is a 4:1 (v/v) mixture of n-hexane and ethyl acetate.[1]

  • Possible Cause 2: Improper Column Packing. Channels or cracks in the silica gel bed will lead to band broadening and a significant loss of resolution.

    • Solution: Ensure the column is packed correctly. Use either the "wet" or "dry" slurry method to create a homogenous, compact bed. Gently tap the column while packing to settle the silica and eliminate air pockets.

  • Possible Cause 3: Column Overloading. Applying too much sample relative to the amount of stationary phase will exceed the column's capacity, making separation impossible.

    • Solution: Reduce the sample load. A general rule is to use a 1:50 to 1:100 ratio of crude sample to silica gel by weight. For a 50 g silica gel column, a sample volume of 0.50 g is a reasonable starting point.[1]

  • Possible Cause 4: High Flow Rate. Eluting the solvent too quickly reduces the interaction time between the isomers and the stationary phase, preventing proper equilibrium and separation.

    • Solution: Decrease the flow rate. Allow gravity to dictate the flow or apply very gentle positive pressure. Slower flow rates enhance resolution.

Crystallization Issues

Q: I am unable to induce crystallization of the desired this compound isomer from my enriched fractions. What steps can I take?

A: Crystallization is dependent on supersaturation, nucleation, and crystal growth. Troubleshooting often involves manipulating these factors.

  • Possible Cause 1: Solution is Not Supersaturated. The concentration of the target isomer is too low for crystals to form.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate to complete dryness.

  • Possible Cause 2: Incorrect Crystallization Solvent. The chosen solvent may be too good a solvent (preventing precipitation) or too poor (causing the compound to "oil out").

    • Solution: Perform small-scale solvent screening. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For similar compounds, n-hexane or mixtures of ethyl acetate and hexanes have been used successfully.[1][4]

  • Possible Cause 3: Lack of Nucleation Sites. Spontaneous crystal formation can be slow.

    • Solution: Induce nucleation. Try scratching the inside of the flask with a glass rod just below the solvent level. Alternatively, add a "seed crystal" of the pure compound if available. Cooling the solution slowly, followed by storage at low temperatures (e.g., 4 °C or -20 °C), is a standard method to promote crystallization.[4]

  • Possible Cause 4: Presence of Impurities. Impurities can inhibit crystal lattice formation.

    • Solution: Ensure the starting material for crystallization is of sufficient purity (e.g., from a partially resolved column). If the material oils out, try re-dissolving in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification
ParameterRecommended Value/TypeNotesReference
Stationary Phase Silica Gel 60 (230-400 mesh)Standard adsorbent for moderately polar compounds.[1]
Mobile Phase n-Hexane:Ethyl Acetate (gradient or isocratic)Start with a low polarity mix (e.g., 9:1 or 4:1) and adjust based on TLC.[1]
Sample Load 1-2% of silica gel weightOverloading is a primary cause of poor separation.[1]
Column Dimensions 40 cm x 2 cm (for ~0.5g sample)Scale dimensions based on the amount of material to be purified.[1]
Monitoring TLC, GC-MSUse TLC for real-time fraction analysis and GC-MS for purity assessment.[1][2]
Table 2: Physical Properties of a Related Isomer (trans-p-Menthan-8-ol)
PropertyValueNotesReference
Molecular Formula C₁₀H₂₀OApplicable to all menthan-8-ol isomers.[5]
Molecular Weight 156.27 g/mol Applicable to all menthan-8-ol isomers.
Boiling Point 87-89 °C / 9.5 mmHgUseful for purification by fractional distillation under vacuum.
Melting Point 33-36 °CIndicates the compound is a solid at room temperature, suitable for crystallization.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, tapping gently to ensure a uniform bed. Add a thin layer of sand to the top of the silica to prevent disruption.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude mixture onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions of a consistent volume (e.g., 10-15 mL). Gradually increase the mobile phase polarity if necessary to elute the compounds.

  • Monitoring: Spot every few fractions on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots (e.g., using an iodine chamber or a potassium permanganate stain).

  • Fraction Pooling: Combine the fractions that contain the pure desired isomer, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified isomer. Confirm purity using GC-MS.

Protocol 2: Fractional Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the isomer-enriched material in a minimum volume of a suitable hot solvent (e.g., n-hexane).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or a freezer (-20 °C) for several hours to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Air-dry the crystals on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under a vacuum.

Visualizations

G crude_mixture Crude this compound Isomer Mixture column_chromatography Silica Gel Column Chromatography crude_mixture->column_chromatography Purification Step 1 tlc_analysis TLC & GC-MS Analysis of Fractions column_chromatography->tlc_analysis Collect Fractions enriched_fractions Enriched Isomer Fractions tlc_analysis->enriched_fractions Pool Pure Fractions pure_isomer_2 Pure Isomer 2 tlc_analysis->pure_isomer_2 Identify Purest Fractions crystallization Fractional Crystallization enriched_fractions->crystallization Purification Step 2 pure_isomer_1 Pure Isomer 1 crystallization->pure_isomer_1 Isolate Crystals mother_liquor Mother Liquor (Other Isomer) crystallization->mother_liquor

Caption: General experimental workflow for the purification of this compound isomers.

G start Problem: Poor Isomer Separation in Column Chromatography cause1 Is Mobile Phase Optimized? start->cause1 sol1_yes YES cause1->sol1_yes sol1_no NO cause1->sol1_no cause2 Is Column Packed Correctly? sol1_yes->cause2 action1 Adjust Polarity based on TLC. (e.g., change Hexane:EtOAc ratio) sol1_no->action1 end_node Re-run Chromatography action1->end_node sol2_yes YES cause2->sol2_yes sol2_no NO cause2->sol2_no cause3 Is Sample Load Appropriate? sol2_yes->cause3 action2 Repack column using slurry method to avoid channels. sol2_no->action2 action2->end_node sol3_yes YES cause3->sol3_yes sol3_no NO cause3->sol3_no sol3_yes->end_node action3 Reduce sample amount. (Target 1-2% of silica weight) sol3_no->action3 action3->end_node

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Optimization of o-Ment-han-8-ol Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the epoxidation of o-Menthan-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the epoxidation of this compound?

A1: Peroxy acids are the most common and effective reagents for the epoxidation of alkenes like this compound. The most frequently used is meta-chloroperoxybenzoic acid (m-CPBA) due to its stability as a crystalline solid. Peroxyacetic acid can also be used.[1] For industrial applications, magnesium monoperoxyphthalate (MMPP) is sometimes employed as a safer alternative to potentially explosive peroxy acids.[2]

Q2: How does the stereochemistry of the starting this compound affect the epoxidation reaction?

A2: The epoxidation of alkenes is a diastereoselective reaction. The oxidizing agent will preferentially attack the less sterically hindered face of the double bond.[1] Therefore, the stereochemistry of the methyl and isopropyl groups on the cyclohexane ring of this compound will direct the approach of the peroxy acid, leading to a specific stereoisomer of the resulting epoxide as the major product.

Q3: What solvents are recommended for this reaction?

A3: Non-aqueous, aprotic solvents are generally used to prevent the opening of the newly formed epoxide ring. Common choices include dichloromethane, chloroform, ether, acetone, and dioxane.[1][2]

Q4: Can the hydroxyl group of this compound interfere with the epoxidation reaction?

A4: The hydroxyl group can potentially interfere in several ways. It can react with the peroxy acid, leading to undesired byproducts. Additionally, if acidic conditions are present, the hydroxyl group could participate in the intramolecular opening of the epoxide ring. To minimize these interferences, it is advisable to protect the hydroxyl group prior to epoxidation, for example, by converting it to a silyl ether.

Q5: What is the expected yield for an epoxidation reaction?

A5: Reaction yields for alkene epoxidation are typically around 75%.[2][3][4] However, this can be highly dependent on the specific substrate and reaction conditions. Optimization of parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing the yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or decomposed peroxy acid.- Reaction temperature is too low.- Insufficient reaction time.- Use fresh, properly stored peroxy acid.- Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation.- Extend the reaction time and monitor the progress by TLC or GC/MS.
Formation of a Diol Byproduct - Presence of water in the reaction mixture.- Use of a protic or aqueous solvent.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- If an aqueous work-up is necessary, perform it quickly at low temperatures and neutralize any acid present.[2][3][4]
Multiple Products Observed - Side reactions involving the hydroxyl group.- Over-oxidation of the product.- Protect the hydroxyl group of this compound before epoxidation.- Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely to avoid further oxidation.
Low Diastereoselectivity - Insufficient steric hindrance to direct the attack of the oxidizing agent.- Consider using a bulkier epoxidation reagent to enhance the facial selectivity.- Lowering the reaction temperature can sometimes improve diastereoselectivity.[5]

Experimental Protocols

General Protocol for the Epoxidation of this compound with m-CPBA
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 equivalents) in dichloromethane to the cooled solution of the starting material. The addition should be dropwise to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired epoxide.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Epoxidation
Parameter Condition Expected Outcome Potential Issues
Oxidizing Agent m-CPBA, Peroxyacetic AcidGood yields, high diastereoselectivity.[1]Potential for over-oxidation, safety concerns with handling.[2]
MMPPSafer alternative, good for larger scale reactions.[2]May have different reactivity and selectivity profiles.
Solvent Dichloromethane, ChloroformStandard choices, good solubility for reagents.[1]Environmental concerns.
Acetone, Ether, DioxaneAlternative non-aqueous solvents.[2]May influence reaction rates and selectivity.
Temperature 0 °C to Room TemperatureControlled reaction rate.Higher temperatures may lead to byproduct formation.
Low Temperatures (-78 °C to 0 °C)Can improve diastereoselectivity.[5]Slower reaction rates.
Stoichiometry 1.0-1.2 equivalents of oxidizing agentEfficient conversion of starting material.Excess reagent can lead to over-oxidation or other side reactions.

Visualizations

Experimental_Workflow A Dissolve this compound in Anhydrous DCM B Cool to 0 °C A->B C Slowly Add m-CPBA Solution B->C D Monitor Reaction (TLC/GC-MS) C->D E Quench Reaction (aq. NaHCO3/Na2SO3) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Product: Epoxide G->H Troubleshooting_Tree Start Low Yield or Byproduct Formation Q1 Is Diol Observed? Start->Q1 A1_Yes Use Anhydrous Solvents & Dry Glassware Q1->A1_Yes Yes Q2 Are there multiple unidentified spots on TLC? Q1->Q2 No End Optimized Reaction A1_Yes->End A2_Yes Protect Hydroxyl Group Before Epoxidation Q2->A2_Yes Yes Q3 Is Starting Material Unreacted? Q2->Q3 No A2_Yes->End A3_Yes Check Reagent Activity, Increase Temperature/Time Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: o-Menthan-8-ol Based Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on syntheses involving o-Menthan-8-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and industrially relevant synthetic route to p-menthane derivatives, which can be adapted for this compound, is the cyclization of citronellal. This reaction typically proceeds via an isopulegol intermediate, which is then hydrogenated. Another potential, though less common, laboratory-scale method is the Prins-type cyclization reaction. Additionally, syntheses starting from limonene have been explored.

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?

Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Common issues include:

  • Incomplete conversion of starting material: This can be due to insufficient reaction time, low reaction temperature, or catalyst deactivation.

  • Formation of side products: The acid-catalyzed cyclization of citronellal is prone to the formation of various side products, such as isomers of the desired product, acetals, and dehydration products. The choice of catalyst and reaction conditions plays a crucial role in minimizing these.

  • Suboptimal reaction conditions: Parameters like temperature, pressure, solvent, and catalyst concentration can significantly impact the reaction outcome.

  • Issues during workup and purification: Product loss can occur during extraction, for example, through the formation of emulsions, or during purification steps like distillation or chromatography.

Troubleshooting Guide

Problem 1: Low Yield and/or Incomplete Conversion in Citronellal Cyclization

Symptoms:

  • GC-MS or NMR analysis of the crude reaction mixture shows a significant amount of unreacted citronellal.

  • The isolated yield of the isopulegol intermediate is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity or Deactivation - Verify Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. For solid acid catalysts like zeolites or clays, ensure they have been properly activated (e.g., by heating under vacuum).- Increase Catalyst Loading: Gradually increase the amount of catalyst used. Be aware that excessive catalyst can sometimes lead to more side products.- Catalyst Regeneration: For heterogeneous catalysts, consider regeneration procedures if deactivation is suspected. This can involve washing with solvents or calcination at high temperatures to remove adsorbed species or coke.[1][2]
Suboptimal Reaction Temperature - Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote the formation of undesired side products.[3] Optimal temperatures are often reported in the range of 80-180°C depending on the catalyst.[4][5]
Insufficient Reaction Time - Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the disappearance of the starting material and the formation of the product over time.- Extend Reaction Time: If the reaction has not gone to completion, extend the reaction time.
Mass Transfer Limitations (for heterogeneous catalysts) - Improve Stirring: Ensure vigorous stirring to maximize the contact between the reactants and the catalyst surface.- Reduce Catalyst Particle Size: Using a smaller particle size can increase the surface area, but may complicate filtration.

Logical Workflow for Troubleshooting Low Conversion

LowConversionWorkflow Start Low Conversion of Citronellal CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckTemp Review Reaction Temperature CheckCatalyst->CheckTemp Active IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Inactive? Regenerate Regenerate/Replace Catalyst CheckCatalyst->Regenerate Deactivated? CheckTime Monitor Reaction Time CheckTemp->CheckTime Optimal IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Too low? CheckStirring Evaluate Mass Transfer CheckTime->CheckStirring Sufficient ExtendRxn Extend Reaction Time CheckTime->ExtendRxn Too short? ImproveAgitation Improve Agitation CheckStirring->ImproveAgitation Poor mixing? Resolved Problem Resolved CheckStirring->Resolved Adequate IncreaseLoading->Resolved Regenerate->Resolved IncreaseTemp->Resolved ExtendRxn->Resolved ImproveAgitation->Resolved

Caption: Troubleshooting workflow for low conversion in citronellal cyclization.

Problem 2: Poor Diastereoselectivity in Isopulegol Formation

Symptom:

  • GC or NMR analysis reveals a mixture of isopulegol diastereomers (isopulegol, neo-isopulegol, iso-neo-isopulegol, etc.) with a lower than desired ratio of the target isomer.

Possible Causes and Solutions:

The diastereoselectivity of the citronellal cyclization is highly dependent on the nature of the acid catalyst used. Lewis acids tend to favor the formation of isopulegol, while Brønsted acids can lead to a mixture of isomers.[6][7]

Catalyst Type General Effect on Diastereoselectivity Troubleshooting Action
Strong Brønsted Acids (e.g., H₂SO₄, Amberlyst) Often lead to lower selectivity and the formation of multiple isomers and side products.[8]Consider switching to a Lewis acid catalyst or a solid acid catalyst with a higher Lewis to Brønsted acid site ratio.
Lewis Acids (e.g., ZnBr₂, AlCl₃) Generally provide higher selectivity towards isopulegol.[7][9]If using a Brønsted acid, try replacing it with a Lewis acid. Optimize the concentration of the Lewis acid.
Solid Acids (e.g., Zeolites, Clays, ZrO₂) Selectivity depends on the specific material's properties (e.g., pore size, ratio of Lewis to Brønsted acid sites).[6][10]Experiment with different types of solid acids. For example, zeolites with larger pores may be more selective. Acid treatment of clays can also modify their selectivity.[10]

Signaling Pathway of Catalyst Influence on Diastereoselectivity

DiastereoselectivityPathway cluster_input Catalyst Choice cluster_catalysts Acid Catalysis cluster_products Product Distribution Citronellal Citronellal LewisAcid Lewis Acid (e.g., ZnBr₂) Citronellal->LewisAcid BronstedAcid Brønsted Acid (e.g., H₂SO₄) Citronellal->BronstedAcid SolidAcid Solid Acid (e.g., Zeolite) Citronellal->SolidAcid Isopulegol Desired Isopulegol LewisAcid->Isopulegol High Selectivity OtherIsomers Other Diastereomers BronstedAcid->OtherIsomers Low Selectivity SolidAcid->Isopulegol SolidAcid->OtherIsomers

Caption: Influence of catalyst type on the diastereoselectivity of isopulegol synthesis.

Problem 3: Formation of Significant Side Products

Symptom:

  • GC-MS or NMR analysis shows the presence of significant impurities besides the desired product and its diastereomers.

Common Side Products and Mitigation Strategies:

Side Product Identification Cause Prevention/Minimization
Citronellal Acetal Characteristic signals in ¹H and ¹³C NMR. Can be confirmed by GC-MS.Reaction of citronellal with the alcohol product (isopulegol) or other alcohols present, catalyzed by strong acids.- Use a milder acid catalyst.- Optimize the concentration of the acid catalyst.- Lower the reaction temperature.
Dehydration Products (e.g., p-Menthadienes) Can be detected by GC-MS and NMR (alkene signals).Strong acid catalysts and/or high reaction temperatures can cause dehydration of the alcohol product.[11]- Use a milder catalyst.- Lower the reaction temperature.- Reduce reaction time once the desired conversion is reached.
Oxonia-Cope Rearrangement Products Can lead to racemization or the formation of unexpected tetrahydropyran derivatives.[9][12][13][14]This is a competing pericyclic reaction that can occur under the conditions of the Prins cyclization.- Use of silyl-Prins cyclization can minimize this pathway.[12]- Careful selection of the Lewis acid and reaction conditions can disfavor the rearrangement.

Experimental Protocols

Key Experiment: Acid-Catalyzed Cyclization of Citronellal to Isopulegol

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

Materials:

  • (+)-Citronellal

  • Acid catalyst (e.g., Montmorillonite K10 clay, Zeolite H-BEA, or a Lewis acid like ZnBr₂)

  • Anhydrous solvent (e.g., toluene, cyclohexane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the chosen anhydrous solvent and the acid catalyst. The amount of catalyst will depend on its activity and should be determined based on literature precedents or preliminary experiments (typically 5-20 wt% relative to citronellal for solid acids).

  • Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • Slowly add citronellal to the heated catalyst suspension over a period of 30-60 minutes.

  • Allow the reaction to proceed for the desired time (typically 2-8 hours), monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off and wash it with a small amount of the reaction solvent.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude isopulegol.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Citronellal Cyclization
CatalystTypical Reaction ConditionsCitronellal Conversion (%)Isopulegol Selectivity (%)Major Side ProductsReference
Montmorillonite K1080°C, 3h, benzene8151Other isopulegol isomers[10]
Zeolite X80°C, 3h, benzene57Unreacted citronellal[10]
Zeolite Y80°C, 3h, benzene3015Unreacted citronellal[10]
ZSM-580°C, 3h, benzene4521Other isopulegol isomers[10]
Cu/beta zeolite180°C, 4h90.281Other isopulegol isomers[5]
Ni/beta zeolite180°C, 4h42.576.6Other isopulegol isomers[5]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental setups.

Purification and Analysis

Q3: How can I purify the synthesized this compound?

Purification of this compound typically involves one or more of the following techniques:

  • Vacuum Distillation: This is effective for removing non-volatile impurities and can provide a significant increase in purity.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, this can be a very effective method for obtaining high-purity material.

  • Column Chromatography: This is a versatile technique for separating the desired product from its isomers and other side products. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation. Separating diastereomers can be challenging and may require trying different solvent systems or specialized columns.[3][15][16][17]

Q4: How do I identify the desired product and potential impurities?

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the components of the reaction mixture, and the mass spectrum of each component provides information about its molecular weight and fragmentation pattern, which can be compared to libraries for identification.[9][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts, coupling constants, and integration of the signals can be used to identify the desired this compound diastereomers and distinguish them from impurities.[20][21][22]

Workflow for Product Purification and Analysis

PurificationAnalysisWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Volatile impurities Crystallization Crystallization Crude->Crystallization Crystalline product Chromatography Column Chromatography Crude->Chromatography Isomer separation Analysis Purity & Identity Check (GC-MS, NMR) Distillation->Analysis Crystallization->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Scaling Up o-Menthan-8-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is provided for researchers, scientists, and drug development professionals. Due to a lack of specific literature on the industrial-scale synthesis of o-Menthan-8-ol, this guide is based on established principles of organic synthesis and draws parallels from the well-documented production of its isomer, p-Menthan-8-ol. The experimental protocols provided are hypothetical and should be adapted and optimized based on laboratory findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound at an industrial scale?

A1: While specific industrial processes for this compound are not widely published, two plausible synthesis routes, adapted from methodologies for similar terpenes, are the catalytic hydrogenation of α-terpineol and the acid-catalyzed cyclization of a suitable citronellal isomer. The choice of route will likely depend on precursor availability, cost, and desired stereoselectivity.

Q2: How can I improve the yield and purity of my this compound synthesis?

A2: Optimizing reaction conditions is crucial for improving yield and purity. Key parameters to consider include catalyst selection and loading, reaction temperature, pressure, and solvent. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions for your specific process. Additionally, purification methods like fractional distillation and crystallization are essential for achieving high purity.

Q3: What are the common impurities or byproducts I should expect in this compound synthesis?

A3: Depending on the synthesis route, common byproducts may include unreacted starting materials, isomers of this compound, and products of side reactions such as dehydration or rearrangement. For instance, in an acid-catalyzed cyclization, you might encounter isomeric p-menthane diols or acetals. Incomplete hydrogenation of α-terpineol could leave residual unsaturated compounds.

Q4: Are there any safety precautions I should take when scaling up this compound production?

A4: Yes, safety is paramount. When working with catalytic hydrogenation, be aware of the flammability of hydrogen gas and the potential for catalyst-related hazards. Acid-catalyzed reactions should be handled with appropriate personal protective equipment to avoid chemical burns. Ensure proper ventilation and consider the thermal stability of all reactants and products. A thorough process safety review should be conducted before any scale-up.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation of α-Terpineol
Possible Cause Recommended Action
Catalyst InactivityEnsure the catalyst has not been poisoned. Use fresh, high-quality catalyst. Consider a different catalyst (e.g., Palladium on carbon, Platinum oxide).
Insufficient Hydrogen PressureIncrease the hydrogen pressure within the safe operating limits of your reactor. Ensure there are no leaks in the system.
Suboptimal TemperatureOptimize the reaction temperature. Lower temperatures may slow the reaction rate, while excessively high temperatures could promote side reactions.
Poor MixingIncrease agitation speed to ensure efficient contact between the catalyst, substrate, and hydrogen.
Issue 2: Incomplete Reaction in Acid-Catalyzed Cyclization
Possible Cause Recommended Action
Insufficient Acid ConcentrationGradually increase the concentration of the acid catalyst. Be cautious, as too high a concentration can lead to unwanted byproducts.
Low Reaction TemperatureIncrease the reaction temperature to improve the reaction rate. Monitor for the formation of degradation products.
Water ContentIn some acid-catalyzed reactions, the presence of water is critical. In others, it can be detrimental. Analyze and control the water content of your reaction mixture.
Short Reaction TimeExtend the reaction time and monitor the progress by taking regular samples for analysis (e.g., by GC-MS).
Issue 3: Difficulty in Product Purification
Possible Cause Recommended Action
Azeotrope FormationIf distillation is ineffective, consider azeotropic distillation with a suitable solvent to break the azeotrope.
Co-crystallization of ImpuritiesIf crystallization yields an impure product, try recrystallization from a different solvent system. Seeding with a pure crystal of this compound may also help.
Presence of Close-Boiling IsomersFor isomers with very similar boiling points, preparative chromatography may be necessary, although this can be challenging and costly at scale.

Experimental Protocols

Hypothetical Protocol 1: Catalytic Hydrogenation of α-Terpineol to this compound

Objective: To produce this compound by the catalytic hydrogenation of α-terpineol.

Materials:

  • α-Terpineol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve α-terpineol in methanol.

  • Add the 5% Pd/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the target temperature with constant stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Hypothetical Protocol 2: Acid-Catalyzed Cyclization to this compound

Objective: To synthesize this compound via acid-catalyzed cyclization of a suitable citronellal isomer.

Materials:

  • Citronellal isomer

  • Sulfuric acid (catalyst)

  • Water

  • Sodium bicarbonate (for neutralization)

  • n-Heptane (for extraction)

Procedure:

  • In a stirred reactor, add the citronellal isomer and water.

  • Slowly add the sulfuric acid catalyst to the mixture while maintaining the desired temperature.

  • Allow the reaction to proceed for the determined time, monitoring by GC analysis.

  • Once the reaction reaches the desired conversion, neutralize the mixture with a sodium bicarbonate solution.

  • Extract the product into n-heptane.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the n-heptane under reduced pressure.

  • Purify the crude this compound by vacuum distillation or crystallization.

Data Presentation

Table 1: Hypothetical Optimization of Hydrogenation Reaction Conditions
Parameter Condition A Condition B Condition C
Catalyst5% Pd/C5% PtO210% Pd/C
Temperature50°C75°C50°C
Pressure5 bar5 bar10 bar
Yield (%) 858292
Purity (%) 959398
Table 2: Hypothetical Solvent Screening for Crystallization Purification
Solvent Solubility at 25°C (g/100mL) Solubility at 0°C (g/100mL) Crystal Habit Recovery (%)
Hexane252Needles92
Acetone8030Plates62.5
Ethanol12050Prisms58.3

Visualizations

experimental_workflow_hydrogenation start Start dissolve Dissolve α-Terpineol in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst react Hydrogenation Reaction (H2, Pressure, Temp) add_catalyst->react filter Filter Catalyst react->filter evaporate Evaporate Solvent filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Catalytic Hydrogenation Workflow for this compound Synthesis.

logical_relationship_troubleshooting cluster_hydrogenation Hydrogenation Issues cluster_cyclization Cyclization Issues low_yield Low Product Yield catalyst_issue Catalyst Inactivity low_yield->catalyst_issue could be pressure_issue Low H2 Pressure low_yield->pressure_issue could be temp_issue_h Suboptimal Temperature low_yield->temp_issue_h could be acid_issue Incorrect Acid Conc. low_yield->acid_issue could be temp_issue_c Low Temperature low_yield->temp_issue_c could be time_issue Insufficient Time low_yield->time_issue could be

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

Technical Support Center: Enhancing the Stability of o-Menthan-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with o-Menthan-8-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: this compound and its derivatives, being monoterpenoids, are susceptible to several degradation pathways, primarily:

  • Oxidation: The tertiary alcohol group and the cyclohexane ring can be susceptible to oxidation, leading to the formation of ketones, aldehydes, and other oxygenated derivatives. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or heat.[1]

  • Dehydration: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration to form various unsaturated terpenes.[1]

  • Isomerization: Changes in pH or exposure to certain catalysts can lead to the isomerization of the molecule, potentially altering its biological activity and sensory properties.

  • Volatilization: Due to their relatively low molecular weight and vapor pressure, these compounds can be lost through evaporation, especially at elevated temperatures.[1]

Q2: How does pH affect the stability of my this compound derivative formulation?

A2: The pH of your formulation is a critical factor influencing the stability of this compound derivatives. Acidic conditions (low pH) can catalyze dehydration reactions, leading to the formation of unwanted byproducts.[1] Conversely, highly alkaline conditions might promote oxidation. For optimal stability, it is recommended to maintain the pH of aqueous formulations within a neutral to slightly acidic range (pH 4.5 - 7.0), though the ideal pH may vary depending on the specific derivative.[2]

Q3: What are the initial signs of degradation in my samples?

A3: Degradation of this compound derivatives can manifest in several ways:

  • Changes in odor and color: A noticeable change in the characteristic scent or the appearance of a yellowish tint can indicate oxidative degradation.

  • Precipitation or phase separation: In liquid formulations, the formation of insoluble degradation products can lead to turbidity or precipitation.

  • Loss of potency: A decrease in the desired biological or therapeutic effect is a key indicator of active ingredient degradation.

  • Altered chromatographic profile: Analytical techniques like GC-MS or HPLC will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Liquid Formulation
Possible Cause Troubleshooting Step Expected Outcome
Oxidation 1. Sparge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Add an antioxidant to the formulation. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or natural tocopherols.[3] 3. Store the formulation in amber vials or protect it from light.Increased stability of the compound over time, with a reduced rate of degradation product formation.
Volatilization 1. Store samples at a lower temperature (e.g., 4°C). 2. Use tightly sealed containers with minimal headspace. 3. Consider encapsulation with cyclodextrins to reduce volatility.Reduced loss of the compound due to evaporation, leading to more consistent concentrations.
Dehydration (if acidic) 1. Adjust the pH of the formulation to a neutral or slightly acidic range (pH 4.5 - 7.0) using a suitable buffer system.[2]Prevention of dehydration byproducts, leading to a cleaner chromatographic profile.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step Expected Outcome
Degradation during incubation 1. Prepare fresh solutions of the this compound derivative immediately before each experiment. 2. Include a stability-indicating control where the compound is incubated under assay conditions for the same duration without the biological matrix and analyze for degradation.More reproducible and reliable biological data.
Interaction with assay components 1. Evaluate the compatibility of the compound with the assay medium and other components. 2. Consider using a solubilizing agent that also offers stability, such as certain grades of polyvinyl alcohol (PVA).[4]Improved consistency of assay results.

Data Presentation

Table 1: Comparative Stability of an this compound Derivative (1 mg/mL in Ethanol/Water) under Accelerated Conditions (40°C/75% RH) for 4 Weeks

FormulationAntioxidant (0.1% w/v)Encapsulating Agent% Remaining Compound (Week 4)
ControlNoneNone65.2%
ABHTNone85.7%
Bα-TocopherolNone82.1%
CNoneβ-Cyclodextrin (1:1 molar ratio)92.5%
DBHTβ-Cyclodextrin (1:1 molar ratio)96.8%

Table 2: Effect of pH on the Stability of an this compound Derivative in Aqueous Solution at 25°C for 30 Days

pH% Remaining Compound
3.072.4%
5.091.8%
7.095.3%
9.088.6%

Experimental Protocols

Protocol 1: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

Objective: To enhance the stability and reduce the volatility of an this compound derivative by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound derivative

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Calculate the required amounts of the this compound derivative and β-cyclodextrin for a 1:1 molar ratio.

  • Place the β-cyclodextrin in a mortar.

  • Dissolve the this compound derivative in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the derivative to the β-cyclodextrin in the mortar.

  • Triturate the mixture with the pestle, adding a small amount of deionized water to form a thick paste.

  • Continue kneading for 60 minutes.

  • Dry the resulting paste in a vacuum oven at 40°C for 24 hours.

  • Grind the dried complex into a fine powder and store it in a tightly sealed, light-resistant container at 4°C.

Protocol 2: Accelerated Stability Testing

Objective: To evaluate the stability of different formulations of an this compound derivative under accelerated conditions.

Materials:

  • Formulations of the this compound derivative (as prepared in Table 1)

  • Stability chamber (40°C / 75% Relative Humidity)

  • HPLC or GC-MS system

  • Volumetric flasks and appropriate solvents

Procedure:

  • Prepare the different formulations of the this compound derivative.

  • Dispense aliquots of each formulation into amber glass vials and seal them.

  • Place the vials in a stability chamber set to 40°C and 75% relative humidity.

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove a vial of each formulation from the chamber.

  • Allow the vials to cool to room temperature.

  • Prepare the samples for analysis by diluting them to a suitable concentration with the appropriate mobile phase or solvent.

  • Analyze the samples using a validated HPLC or GC-MS method to determine the concentration of the remaining this compound derivative.

  • Calculate the percentage of the remaining compound relative to the initial concentration at time 0.

Protocol 3: GC-MS Analysis of Degradation Products

Objective: To identify and quantify the degradation products of an this compound derivative.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Dilute the stability samples to a suitable concentration (e.g., 10-100 µg/mL) in a volatile solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program: Start at 60°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the peak corresponding to the parent this compound derivative based on its retention time and mass spectrum.

    • Identify potential degradation products by examining the mass spectra of other peaks in the chromatogram and comparing them to a spectral library (e.g., NIST). Common degradation products may include oxidized derivatives (ketones, aldehydes) or dehydrated forms (unsaturated terpenes).

Mandatory Visualizations

degradation_pathway This compound Derivative This compound Derivative Oxidized Products Oxidized Products This compound Derivative->Oxidized Products Oxidation (O2, light, heat) Unsaturated Terpenes Unsaturated Terpenes This compound Derivative->Unsaturated Terpenes Dehydration (Acid, heat) Isomers Isomers This compound Derivative->Isomers Isomerization (pH, catalyst) Loss of Compound Loss of Compound This compound Derivative->Loss of Compound Volatilization (Heat)

Caption: Primary degradation pathways of this compound derivatives.

experimental_workflow cluster_prep Formulation Preparation cluster_stability Accelerated Stability Study cluster_analysis Analysis Control Control Storage at 40°C/75% RH Storage at 40°C/75% RH Control->Storage at 40°C/75% RH With Antioxidant With Antioxidant With Antioxidant->Storage at 40°C/75% RH With Cyclodextrin With Cyclodextrin With Cyclodextrin->Storage at 40°C/75% RH Time Points (0, 1, 2, 4 weeks) Time Points (0, 1, 2, 4 weeks) Storage at 40°C/75% RH->Time Points (0, 1, 2, 4 weeks) Sample Preparation Sample Preparation Time Points (0, 1, 2, 4 weeks)->Sample Preparation GC-MS or HPLC Analysis GC-MS or HPLC Analysis Sample Preparation->GC-MS or HPLC Analysis Data Interpretation Data Interpretation GC-MS or HPLC Analysis->Data Interpretation

Caption: Workflow for evaluating the stability of this compound formulations.

troubleshooting_logic node_action node_action Instability Observed Instability Observed Liquid or Solid Formulation? Liquid or Solid Formulation? Instability Observed->Liquid or Solid Formulation? Rapid Loss of Compound? Rapid Loss of Compound? Liquid or Solid Formulation?->Rapid Loss of Compound? Liquid Color/Odor Change? Color/Odor Change? Liquid or Solid Formulation?->Color/Odor Change? Solid Check for Oxidation Check for Oxidation Rapid Loss of Compound?->Check for Oxidation Yes Check for Volatilization Check for Volatilization Rapid Loss of Compound?->Check for Volatilization No Add Antioxidant & Protect from Light Add Antioxidant & Protect from Light Check for Oxidation->Add Antioxidant & Protect from Light Lower Storage Temp & Encapsulate Lower Storage Temp & Encapsulate Check for Volatilization->Lower Storage Temp & Encapsulate Color/Odor Change?->Check for Oxidation Yes

Caption: Decision tree for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of o-Menthan-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of o-Menthan-8-ol, a cyclic monoterpene alcohol. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of products in the pharmaceutical and fragrance industries. This document outlines the most common chromatographic methods, their performance characteristics, and detailed experimental protocols to assist researchers in choosing the most suitable approach for their specific application.

Introduction to this compound

This compound, also known as 2-(2-methylcyclohexyl)propan-2-ol, is a volatile organic compound that contributes to the characteristic aroma of various essential oils. Its accurate quantification is essential for quality control in fragrance formulations, botanical extracts, and as a potential biomarker in various research applications. The primary analytical techniques for the quantification of such volatile compounds are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when alternative selectivity is required.

Comparison of Analytical Methods

Gas Chromatography is the most prevalent technique for the analysis of volatile terpenes like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometry (MS) detector depends on the specific requirements of the analysis, such as the need for structural confirmation and the complexity of the sample matrix.

Table 1: Performance Comparison of GC-FID and GC-MS for Terpene Alcohol Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and column interaction; detection by ionization in a hydrogen flame.Separation based on volatility and column interaction; detection by mass-to-charge ratio.Separation based on polarity and column interaction; detection by UV absorbance.
Selectivity Lower; based on retention time only.Higher; provides mass spectra for compound identification.Moderate; depends on chromophores in the molecule.
Sensitivity (LOD) ~1.5 µg/mL[1]~0.25 µg/mL[2][3]~2 µg/g (for similar monoterpenes)[4]
Quantification (LOQ) ~5 µg/mL[1]~0.75 µg/mL[2][3]~20 µg/g (for similar monoterpenes)[4]
Linearity (r²) ≥ 0.99[1]> 0.99[2]Not specified for this compound
Accuracy (% Recovery) 85-118%[1]95.0 – 105.7% (for most terpenes)[2]5.5-23.3% RSD (for similar monoterpenes)[4]
Precision (%RSD) < 9.9% (inter-day)[1]0.32 to 8.47%[2]3.7-19% (reproducibility)[4]
Cost LowerHigherModerate
Primary Application Routine quality control, high-throughput analysis.Identification and quantification, complex matrices.Analysis of less volatile or derivatized terpenes.

Note: The data presented is representative of terpene alcohol analysis and provides a general comparison. Actual performance may vary based on instrumentation, method optimization, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the quantification of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID)

a. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane, ethyl acetate).

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Add an appropriate internal standard (e.g., n-tridecane) to a known concentration.[2]

  • Dilute the sample to a final concentration within the calibration range.

b. GC-FID Instrumentation and Conditions:

  • Column: VF-624 capillary column (or equivalent)[5]

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C[5]

  • Oven Temperature Program: Initial temperature of 50°C, ramp at 10°C/min to 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]

  • Injection Volume: 1 µL

  • Split Ratio: 1:20

c. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Analyze the calibration standards using the GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation: The sample preparation protocol is similar to that for GC-FID. Ethyl acetate is a commonly used extraction solvent for terpenes.[2]

b. GC-MS Instrumentation and Conditions:

  • Column: HP-5MS (or equivalent non-polar capillary column)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, ramp at 2 °C/min to 240 °C, hold for 10 min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-350

c. Data Acquisition and Analysis:

  • Full Scan Mode: To identify this compound and other compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Selected Ion Monitoring (SIM) Mode: For higher sensitivity and selectivity in quantification. Monitor characteristic ions of this compound.

  • Quantification: Use a calibration curve constructed similarly to the GC-FID method, using the peak area of a specific quantifying ion.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Dilution Dilution & IS Addition Filtration->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

Method Selection Logic

The choice of analytical method is guided by several factors, as depicted in the diagram below.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Goal Matrix Sample Matrix Complexity Start->Matrix Sensitivity Required Sensitivity Start->Sensitivity Identification Need for Identification Start->Identification GC_FID GC-FID Matrix->GC_FID Simple GC_MS GC-MS Matrix->GC_MS Complex HPLC HPLC Matrix->HPLC Non-volatile derivatives Sensitivity->GC_FID Moderate Sensitivity->GC_MS High Identification->GC_FID No Identification->GC_MS Yes

References

A Comparative Guide to Chiral Auxiliaries: Evaluating the Efficacy of o-Menthan-8-ol and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides an objective comparison of the performance of o-Menthan-8-ol, specifically the widely used derivative (-)-8-phenylmenthol, against other prominent chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine, and camphorsultam. The comparison is supported by experimental data on diastereoselectivity and yields in key asymmetric transformations, detailed experimental protocols, and visualizations of the underlying principles.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is removed and can ideally be recovered for reuse. The choice of a chiral auxiliary can significantly impact the stereochemical outcome, yield, and overall efficiency of a synthetic route. Key criteria for an effective chiral auxiliary include high diastereoselectivity, ease of attachment and removal, high recovery yield, and broad applicability across different reaction types.

This guide focuses on comparing the efficacy of (-)-8-phenylmenthol, a derivative of this compound, with three other widely utilized classes of chiral auxiliaries in asymmetric Diels-Alder, alkylation, and aldol reactions.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of diastereoselectivity in a given reaction, leading to a high diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the desired product. The following tables summarize the performance of (-)-8-phenylmenthol, Evans' oxazolidinones, pseudoephedrine amides, and camphorsultam in key asymmetric reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The chiral auxiliary directs the approach of the dienophile to the diene, controlling the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-PhenylmentholAcrylateCyclopentadieneEt₂AlCl>99:198%91%[1]
Evans' OxazolidinoneN-AcryloylCyclopentadieneEt₂AlCl>100:1>99%81%[1]
CamphorsultamN-AcryloylCyclopentadieneTiCl₄92:884%~90%[2]
Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction for the creation of stereocenters α- to a carbonyl group. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-Phenylmenthyl EsterPropionateBenzyl bromide>95%85%N/A
Evans' OxazolidinoneN-PropionylBenzyl bromide>98%90-95%[3]
Pseudoephedrine AmideN-PropionylBenzyl bromide>99%91%[4]
CamphorsultamN-PropionylAllyl iodide>98%85%N/A
Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the stereochemistry of the two newly formed stereocenters.

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-Phenylmenthyl EsterAcetateIsobutyraldehyde98:296%71%N/A
Evans' OxazolidinoneN-PropionylIsobutyraldehyde>99:1>99%80-95%[5]
CamphorsultamN-PropionylBenzaldehyde>95:5>90%75%N/A

Experimental Protocols

Detailed methodologies for the attachment of the chiral auxiliary, the asymmetric reaction, and the cleavage of the auxiliary are crucial for reproducibility and for comparing the practicality of each auxiliary.

(-)-8-Phenylmenthol in Asymmetric Diels-Alder Reaction

1. Attachment of Auxiliary: (-)-8-Phenylmenthol is esterified with acryloyl chloride in the presence of a base such as triethylamine to form the (-)-8-phenylmenthyl acrylate dienophile.

2. Diels-Alder Reaction: To a solution of (-)-8-phenylmenthyl acrylate in a suitable solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., Et₂AlCl) is added at low temperature (-78 °C). Cyclopentadiene is then added, and the reaction is stirred for several hours.

3. Cleavage of Auxiliary: The ester can be cleaved by hydrolysis with a strong base like potassium hydroxide in a mixture of ethanol and water, followed by acidification to yield the carboxylic acid.[6] Alternatively, reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) can be used to afford the corresponding alcohol.[1]

Evans' Oxazolidinone in Asymmetric Aldol Reaction

1. Attachment of Auxiliary: The desired carboxylic acid is converted to its acid chloride and then reacted with the lithium salt of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

2. Aldol Reaction: The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., diisopropylethylamine) to form the Z-enolate. The aldehyde is then added at low temperature (-78 °C).[5]

3. Cleavage of Auxiliary: The auxiliary can be cleaved under mild conditions using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to give the carboxylic acid.[7][8][9][10][11] Reductive cleavage with LiBH₄ yields the corresponding alcohol.[9]

Pseudoephedrine in Asymmetric Alkylation

1. Attachment of Auxiliary: The carboxylic acid is coupled with pseudoephedrine using a standard coupling agent or by conversion to the acid chloride followed by reaction with pseudoephedrine.

2. Alkylation Reaction: The pseudoephedrine amide is deprotonated with a strong base like lithium diisopropylamide (LDA) in the presence of LiCl to form the Z-enolate. The electrophile (e.g., an alkyl halide) is then added at low temperature.[4]

3. Cleavage of Auxiliary: The auxiliary can be removed by acidic or basic hydrolysis to yield the carboxylic acid.[4] Alternatively, reaction with an organolithium reagent can provide a ketone, and reduction can yield an alcohol.[4]

Camphorsultam in Asymmetric Michael Addition

1. Attachment of Auxiliary: The α,β-unsaturated carboxylic acid is converted to its acid chloride and then reacted with the lithium salt of camphorsultam.

2. Michael Addition: The N-enoyl camphorsultam is reacted with a nucleophile in the presence of a suitable catalyst or promoter.

3. Cleavage of Auxiliary: The auxiliary can be removed by hydrolysis with reagents like lithium hydroperoxide or by reductive cleavage. A method using tetrabutylammonium hydrogen peroxide has also been reported as a mild and efficient alternative.[12]

Visualization of Chiral Auxiliary Workflow and Stereocontrol

The following diagrams illustrate the general workflow of using a chiral auxiliary in asymmetric synthesis and a model for the stereochemical control exerted by an Evans' oxazolidinone auxiliary in an aldol reaction.

Chiral_Auxiliary_Workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary aux->sub_aux diastereomers Diastereomeric Products sub_aux->diastereomers Diastereoselective Reaction reagent Reagent reagent->diastereomers sep Separation (optional) diastereomers->sep product Enantiomerically Enriched Product sep->product Cleavage rec_aux Recovered Auxiliary sep->rec_aux Cleavage & Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and ease of handling.

  • (-)-8-Phenylmenthol has demonstrated high efficacy, particularly in Diels-Alder reactions, where its bulky phenyl group provides excellent facial shielding.[1] However, its application in a wider range of reactions is less documented compared to other auxiliaries.

  • Evans' oxazolidinones are exceptionally versatile and provide consistently high levels of diastereoselectivity in a variety of reactions, including aldol, alkylation, and Diels-Alder reactions.[1][3][5] The well-defined transition state models for these auxiliaries allow for predictable stereochemical outcomes.

  • Pseudoephedrine serves as a highly practical and effective chiral auxiliary for asymmetric alkylations, offering excellent diastereoselectivity and straightforward cleavage to a variety of functional groups.[4] Its availability and relatively low cost are also significant advantages.

  • Camphorsultam provides a rigid chiral scaffold that leads to high asymmetric induction in reactions such as Michael additions and cycloadditions.[2]

Ultimately, the optimal chiral auxiliary must be determined on a case-by-case basis through careful consideration of the available literature and, when necessary, experimental screening. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their asymmetric syntheses.

References

A Comparative Guide to Terpene-Based Chiral Auxiliaries: Evaluating o-Menthan-8-ol Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for controlling the stereochemical outcome of chemical reactions. Among these, terpene-derived auxiliaries are prized for their rigid structures and ready availability from the chiral pool. This guide provides a comparative overview of o-Menthan-8-ol and other prominent terpene-based chiral auxiliaries, namely (-)-8-phenylmenthol and camphor-derived auxiliaries like Oppolzer's camphorsultam. The comparison focuses on their performance in key asymmetric transformations, supported by available experimental data and detailed protocols.

While this compound presents a structurally intriguing scaffold for asymmetric induction, a comprehensive literature search reveals a notable scarcity of published data regarding its application and performance as a chiral auxiliary. In contrast, (-)-8-phenylmenthol and camphorsultam are well-established and extensively documented in a variety of stereoselective reactions. This guide, therefore, draws on the available data for these established auxiliaries to provide a benchmark for performance, while highlighting the current knowledge gap concerning this compound.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and its asymmetric variant is crucial in the synthesis of complex natural products and pharmaceuticals. The effectiveness of a chiral auxiliary in this context is measured by its ability to direct the approach of the dienophile to one face of the diene, resulting in a high diastereomeric excess (de).

Table 1: Performance of Terpene-Based Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDieneDienophileLewis AcidSolventTemp. (°C)Yield (%)Diastereomeric Excess (de %)Reference
(-)-8-PhenylmentholCyclopentadieneAcrylateEt₂AlClCH₂Cl₂-10081>98 (endo)[1]
Oppolzer's CamphorsultamCyclopentadieneAcryloylEt₂AlCl₂CH₂Cl₂-789498.5 (endo)[1]
This compound------No Data Available-

As indicated in Table 1, both (-)-8-phenylmenthol and Oppolzer's camphorsultam demonstrate excellent efficacy in promoting high diastereoselectivity in the Diels-Alder reaction.[1] The bulky phenyl group in (-)-8-phenylmenthol and the rigid bicyclic structure of camphorsultam effectively shield one face of the dienophile, leading to the observed high diastereomeric excesses.

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are employed to control the approach of the electrophile to the enolate, thereby establishing a new stereocenter with high fidelity.

Table 2: Performance of Terpene-Based Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp. (°C)Yield (%)Diastereomeric Excess (de %)Reference
Oppolzer's CamphorsultamN-PropionylBenzyl BromideNaHMDSTHF-7885>98
(-)-8-Phenylmenthol------Limited Data-
This compound------No Data Available-

Oppolzer's camphorsultam is a highly effective chiral auxiliary for asymmetric alkylations, consistently affording products with excellent diastereoselectivity. The enolate derived from the N-acyl camphorsultam adopts a conformation that is effectively blocked on one side by the sultam ring, directing the electrophile to the opposite face. Data for the application of (-)-8-phenylmenthol in this specific context is less common, and no data could be found for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results in asymmetric synthesis. Below are representative protocols for the Diels-Alder reaction using (-)-8-phenylmenthol and an asymmetric alkylation using Oppolzer's camphorsultam, as well as methods for the removal of these auxiliaries.

Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate

Procedure: To a solution of (-)-8-phenylmenthyl acrylate (1.0 equiv) in dichloromethane (0.1 M) at -100 °C under an inert atmosphere is added freshly distilled cyclopentadiene (3.0 equiv). Diethylaluminum chloride (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -100 °C for 3 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the Diels-Alder adduct.[1]

Asymmetric Alkylation of N-Propionyl Camphorsultam

Procedure: To a solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous tetrahydrofuran (0.2 M) at -78 °C under an inert atmosphere is added sodium hexamethyldisilazide (1.1 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, after which benzyl bromide (1.2 equiv) is added. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The diastereomeric product is purified by flash chromatography.

Removal of the Chiral Auxiliary

A critical step in the use of chiral auxiliaries is their non-destructive removal to yield the desired enantiomerically pure product and allow for the recovery of the auxiliary.

Removal of (-)-8-Phenylmenthol: The ester linkage can be cleaved under standard hydrolysis conditions (e.g., LiOH in a mixture of THF and water) or by reduction with reagents like lithium aluminum hydride (LiAlH₄) to afford the corresponding alcohol. Reductive cleavage of the Diels-Alder adduct from the protocol above with LiAlH₄ in diethyl ether at 0 °C to room temperature yields the chiral alcohol and allows for the recovery of (-)-8-phenylmenthol.[1]

Removal of Oppolzer's Camphorsultam: The N-acyl bond can be cleaved by hydrolysis with reagents such as lithium hydroxide and hydrogen peroxide. A typical procedure involves treating the N-acyl sultam with LiOH and H₂O₂ in a THF/water mixture at 0 °C. This method provides the carboxylic acid without epimerization of the newly formed stereocenter. The camphorsultam can then be recovered.[2]

Visualizing Asymmetric Synthesis and Experimental Workflows

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate- Auxiliary Adduct Attachment->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Diels_Alder_Workflow Start Start: (-)-8-Phenylmenthyl acrylate + Cyclopentadiene in CH2Cl2 Cooling Cool to -100 °C Start->Cooling Lewis_Acid Add Et2AlCl Cooling->Lewis_Acid Reaction Stir at -100 °C for 3h Lewis_Acid->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Separation and Extraction with CH2Cl2 Quench->Workup Purification Column Chromatography on Silica Gel Workup->Purification Product Final Product: Diastereomerically Pure Diels-Alder Adduct Purification->Product

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Conclusion

Based on the available scientific literature, (-)-8-phenylmenthol and Oppolzer's camphorsultam are highly effective and well-validated chiral auxiliaries for a range of asymmetric transformations, consistently delivering products with high levels of stereocontrol. In contrast, there is a significant lack of published data on the performance of this compound as a chiral auxiliary. While its structure suggests potential for inducing chirality, further research and publication of experimental results are necessary to ascertain its practical utility and to allow for a direct and meaningful comparison with established terpene-based auxiliaries. Researchers and drug development professionals are encouraged to consider the robust and predictable nature of established auxiliaries like (-)-8-phenylmenthol and camphorsultam for their synthetic campaigns, while recognizing the potential for new discoveries in less explored auxiliaries such as this compound.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of o-Menthan-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This guide provides a comparative overview of common analytical techniques for the enantiomeric excess determination of o-menthan-8-ol derivatives, complete with experimental data and detailed protocols.

This compound and its derivatives are a class of monoterpenoids with significant applications in the fragrance, food, and pharmaceutical industries. The stereochemistry of these compounds plays a pivotal role in their biological activity and sensory properties. Therefore, robust and reliable methods for quantifying the enantiomeric composition are essential. This guide explores three principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantagesTypical Throughput
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution, sensitivity, and speed.[1][2]Requires volatile or derivatized analytes; potential for thermal degradation.High
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase in the liquid phase.Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules.[3]Can be more time-consuming and may require more extensive method development.Medium to High
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinguishable signals for each enantiomer.[4][5]Non-destructive, provides structural information, and can be used for in-situ analysis.Lower sensitivity compared to chromatographic methods; may require higher sample concentrations.Low to Medium

In-Depth Analysis and Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and semi-volatile enantiomers. For this compound derivatives, which are often amenable to GC analysis, cyclodextrin-based chiral stationary phases are particularly effective.[1][6] These stationary phases create a chiral environment within the GC column, leading to differential interactions with the enantiomers and, consequently, different retention times.

Experimental Protocol: Enantiomeric Separation of a Model this compound Derivative by Chiral GC

This protocol is a representative example for the analysis of an this compound derivative. Optimization of parameters will be required for specific derivatives.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: A suitable cyclodextrin-based capillary column (e.g., β-cyclodextrin or a derivative). The choice of the specific cyclodextrin derivative can significantly impact the separation.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set to 250 °C.

  • Oven Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. For example, starting at a lower temperature (e.g., 60 °C) and ramping to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min).

  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., hexane or dichloromethane) at an appropriate concentration. If the derivative is not sufficiently volatile, derivatization to a more volatile species (e.g., acetate ester) may be necessary.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Expected Results: The two enantiomers of the this compound derivative will appear as two distinct, well-resolved peaks in the gas chromatogram. The retention times and resolution will depend on the specific derivative, the chiral stationary phase, and the chromatographic conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds, including those that are not amenable to GC analysis. For this compound derivatives, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, often provide excellent enantioseparation.[3]

Experimental Protocol: Enantiomeric Separation of a Model this compound Derivative by Chiral HPLC

This protocol provides a general framework for the chiral HPLC analysis of an this compound derivative. Method development will be necessary to optimize the separation for a specific compound.

  • Instrumentation: HPLC system with a UV detector or a circular dichroism (CD) detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducible results.

  • Sample Preparation: The this compound derivative is dissolved in the mobile phase or a compatible solvent.

  • Injection: A defined volume of the sample is injected onto the column.

  • Data Analysis: The enantiomeric excess is determined from the peak areas of the two enantiomers in the chromatogram, as described for the GC method.

Expected Results: The HPLC chromatogram will show two separated peaks corresponding to the two enantiomers of the this compound derivative. The retention times and resolution will be influenced by the specific derivative, the chiral stationary phase, and the mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric excess by utilizing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[4][5] When a chiral auxiliary is added to a solution of a racemic or enantioenriched compound, it forms diastereomeric complexes that have different NMR spectra. This allows for the differentiation and quantification of the enantiomers.

Experimental Protocol: Enantiomeric Excess Determination of a Model this compound Derivative by NMR with a Chiral Solvating Agent

This protocol outlines the general procedure for using a chiral solvating agent to determine the enantiomeric excess of an this compound derivative by NMR.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Chiral Solvating Agent (CSA): A suitable chiral molecule that will interact with the this compound derivative to form diastereomeric complexes. Examples include cyclodextrins or derivatives of tartaric acid.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble.

  • Sample Preparation: A known amount of the this compound derivative is dissolved in the deuterated solvent in an NMR tube. A molar excess of the CSA is then added to the solution.

  • NMR Acquisition: A proton (¹H) NMR spectrum is acquired. Other nuclei, such as ¹³C or ¹⁹F (if applicable), can also be used.

  • Data Analysis: The signals of a specific proton (or other nucleus) in the two diastereomeric complexes will appear at different chemical shifts. The enantiomeric excess is calculated from the integration of these two signals: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.

Expected Results: The NMR spectrum will show a splitting of one or more signals of the this compound derivative into two distinct peaks, representing the two diastereomeric complexes. The difference in chemical shift (Δδ) between these peaks is a measure of the chiral recognition.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of an this compound derivative.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Result start Racemic or Enantioenriched This compound Derivative prep Dissolution in Appropriate Solvent start->prep deriv Derivatization (Optional, e.g., for GC or NMR) prep->deriv gc Chiral GC deriv->gc hplc Chiral HPLC deriv->hplc nmr NMR with Chiral Auxiliary deriv->nmr chromatogram Chromatogram (GC or HPLC) gc->chromatogram hplc->chromatogram spectrum NMR Spectrum nmr->spectrum integration Peak Integration chromatogram->integration spectrum->integration calculation ee Calculation integration->calculation result Enantiomeric Excess (%) calculation->result

Caption: General workflow for ee determination.

Conclusion

The choice of the most suitable method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the specific properties of the analyte, the available instrumentation, and the desired sample throughput. Chiral GC and HPLC are high-throughput and highly sensitive methods, with the choice between them often dictated by the volatility and thermal stability of the compound. NMR spectroscopy, while less sensitive, provides a powerful non-destructive alternative that can also yield valuable structural information. By carefully considering the advantages and disadvantages of each technique and optimizing the experimental parameters, researchers can confidently and accurately determine the enantiomeric purity of their this compound derivatives, a crucial step in ensuring their quality and efficacy.

References

A Comparative Analysis of Catalysts for the Hydrogenation of o-Menthan-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative study of various catalysts for the hydrogenation of o-Menthan-8-ol, a key intermediate in the synthesis of valuable fragrance and pharmaceutical compounds, reveals significant differences in performance, selectivity, and operational parameters. This guide provides researchers, scientists, and drug development professionals with an objective analysis of common hydrogenation catalysts, supported by experimental data from analogous reactions, to aid in the selection of the most suitable catalyst for their specific needs.

The hydrogenation of the unsaturated precursor to this compound is a critical step that dictates the stereochemistry and overall yield of the final product. The choice of catalyst plays a pivotal role in controlling the reaction's efficiency and selectivity towards the desired isomers. This guide evaluates the performance of four key classes of metal catalysts: Nickel (Ni), Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh).

Comparative Performance of Hydrogenation Catalysts

The following table summarizes the performance of various catalysts in the hydrogenation of substrates structurally similar to the precursor of this compound, such as menthone, isomenthone, and thymol. These analogous reactions provide valuable insights into the expected catalytic behavior for the hydrogenation of the this compound precursor.

CatalystSubstrateConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)SolventKey Findings
Raney Nickel (-)-Menthone / (+)-IsomenthoneHighModerate1002.72-PropanolHigh activity and stability.[1]
Ni-Mg-Al (-)-Menthone / (+)-IsomenthoneLowerHigh selectivity to (-)-menthol1002.72-PropanolHigh selectivity but rapid deactivation.[1]
Ni/Ce Thymol>99High selectivity to menthol isomers1906-High conversion and good selectivity at elevated temperature and pressure.
Palladium on Carbon (Pd/C) Thymol-Moderate selectivity, dependent on pH---Selectivity can be tuned by reaction conditions.[2]
Ruthenium on Alumina (Ru/Al₂O₃) Thymol-High selectivity to neoisomenthol (79%)40-EthanolHigh selectivity towards specific isomers at lower temperatures.[3]
Rhodium-based catalysts Phenol Derivatives-Can be tuned for cis or trans selectivity---Diastereoselectivity can be switched between cis and trans isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the reproduction and adaptation of these findings for specific research applications.

General Procedure for Hydrogenation of Menthone/Isomenthone using Nickel Catalysts[1]

A stainless steel stirred batch reactor is charged with the substrate (e.g., dementholized peppermint oil containing menthone and isomenthone), a solvent (e.g., 2-propanol), and the nickel catalyst (e.g., Raney Nickel or Ni-Mg-Al). The reactor is then sealed and purged with hydrogen to remove any residual oxygen. The reaction mixture is heated to the desired temperature (e.g., 100°C) and pressurized with hydrogen to the target pressure (e.g., 2.7 MPa). The reaction is monitored by gas chromatography until the desired conversion is achieved.

General Procedure for Hydrogenation of Thymol using Ni/Ce Catalyst

In a typical procedure, a stainless-steel autoclave is charged with thymol and the Ni/Ce catalyst. The reactor is purged with nitrogen and then pressurized with hydrogen to the desired pressure (e.g., 6 MPa). The mixture is then heated to the reaction temperature (e.g., 190°C) with constant stirring. The progress of the reaction is monitored by analyzing aliquots of the reaction mixture using gas chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of catalysts for this compound hydrogenation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis cluster_comparison Comparison Catalyst_Preparation Catalyst Preparation (Ni, Pd, Ru, Rh based) Reactor_Setup Reactor Setup (Batch or Flow) Catalyst_Preparation->Reactor_Setup Substrate_Preparation Substrate Preparation (this compound precursor) Substrate_Preparation->Reactor_Setup Reaction_Execution Reaction Execution (Temp, Pressure, Time) Reactor_Setup->Reaction_Execution Product_Analysis Product Analysis (GC, GC-MS) Reaction_Execution->Product_Analysis Data_Evaluation Data Evaluation (Conversion, Selectivity) Product_Analysis->Data_Evaluation Catalyst_Comparison Catalyst Performance Comparison Data_Evaluation->Catalyst_Comparison

Caption: Experimental workflow for comparative catalyst study.

Signaling Pathways in Catalytic Hydrogenation

The catalytic hydrogenation of an unsaturated precursor to this compound involves a series of steps on the catalyst surface. The following diagram illustrates a simplified signaling pathway for this process.

CatalyticCycle Catalyst Catalyst H2_Adsorption H₂ Adsorption Catalyst->H2_Adsorption H₂ Substrate_Adsorption Substrate Adsorption Catalyst->Substrate_Adsorption Substrate H_Addition_1 First H Addition H2_Adsorption->H_Addition_1 H_Addition_2 Second H Addition H2_Adsorption->H_Addition_2 Substrate_Adsorption->H_Addition_1 Intermediate Adsorbed Intermediate H_Addition_1->Intermediate Intermediate->H_Addition_2 Product_Desorption Product Desorption (this compound) H_Addition_2->Product_Desorption Product_Desorption->Catalyst Regenerated Catalyst

Caption: Simplified catalytic cycle for hydrogenation.

This guide provides a foundational understanding for selecting an appropriate catalyst for this compound hydrogenation. Researchers are encouraged to use this information as a starting point and to perform further optimization based on their specific reaction conditions and desired outcomes.

References

Spectroscopic Confirmation of Synthesized o-Menthan-8-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for synthesized derivatives of o-Menthan-8-ol, a saturated monocyclic terpenoid. The confirmation of these derivatives, specifically an ester (o-menthan-8-yl acetate) and an ether (o-menthan-8-yl methyl ether), is crucial for ensuring purity and correct structural elucidation in drug discovery and development, where menthane derivatives are explored for their therapeutic potential. This document outlines the detailed experimental protocols for their synthesis and presents a comprehensive comparison of their spectroscopic data against the parent compound and its corresponding p-isomer.

Comparison of Spectroscopic Data

The successful synthesis of o-menthan-8-yl acetate and o-menthan-8-yl methyl ether can be unequivocally confirmed by analyzing their characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The following tables summarize the key spectroscopic data for the parent alcohol and its synthesized derivatives, alongside the known data for the isomeric p-Menthan-8-ol for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundKey Proton Signals
This compoundDue to the complexity of the cycloalkane ring system and the presence of stereoisomers, the ¹H NMR spectrum displays a series of overlapping multiplets in the aliphatic region (approx. 0.8-2.0 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) is also expected, though its position can vary with concentration and solvent.
o-Menthan-8-yl AcetateAppearance of a sharp singlet around 2.0 ppm, characteristic of the acetyl methyl protons (-COCH₃). The signals corresponding to the protons on the cyclohexane ring will show slight shifts compared to the parent alcohol.
o-Menthan-8-yl Methyl EtherA singlet appearing around 3.2-3.4 ppm, indicative of the methoxy protons (-OCH₃). The ring proton signals will also experience shifts due to the change in the substituent.
p-Menthan-8-olSimilar complex multiplets in the aliphatic region as the o-isomer. The chemical shifts of the methyl groups on the cyclohexane ring and the isopropyl group will differ due to their relative positions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundKey Carbon Signals
This compoundA series of signals in the aliphatic region (approx. 20-50 ppm) for the cyclohexane and methyl carbons. The carbon bearing the hydroxyl group (C-8) would appear in the range of 70-75 ppm.
o-Menthan-8-yl AcetateAppearance of a signal for the carbonyl carbon of the ester at ~170 ppm and the acetyl methyl carbon at ~21 ppm. The signal for C-8 will be shifted downfield compared to the alcohol.
o-Menthan-8-yl Methyl EtherAppearance of a signal for the methoxy carbon at ~50-60 ppm. The signal for C-8 will be shifted downfield compared to the alcohol.
p-Menthan-8-olThe carbon spectrum will show a different pattern of signals in the aliphatic region compared to the o-isomer due to the different substitution pattern on the cyclohexane ring.[1]

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundKey IR Absorptions
This compoundA strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching vibrations are observed around 2850-3000 cm⁻¹.[2]
o-Menthan-8-yl AcetateDisappearance of the broad O-H stretch. Appearance of a strong C=O stretching absorption for the ester at approximately 1735-1750 cm⁻¹. Presence of a C-O stretching band around 1230-1260 cm⁻¹.
o-Menthan-8-yl Methyl EtherDisappearance of the broad O-H stretch. Appearance of a characteristic C-O-C stretching absorption in the region of 1070-1150 cm⁻¹.
p-Menthan-8-olSimilar to the o-isomer, with a prominent broad O-H stretch and C-H stretching bands.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound156Fragments corresponding to the loss of water (m/z 138) and the isopropyl group (m/z 113) are expected.[2]
o-Menthan-8-yl Acetate198A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺. Loss of acetic acid from the molecular ion (m/z 138).
o-Menthan-8-yl Methyl Ether170Fragmentation will likely involve the loss of a methyl group (m/z 155) or a methoxy group (m/z 139).
p-Menthan-8-yl Acetate198Similar fragmentation pattern to the o-isomer, with a characteristic peak at m/z 43.[3]

Experimental Protocols

Synthesis of o-Menthan-8-yl Acetate (Esterification)

This procedure is a general method for the acid-catalyzed esterification of a tertiary alcohol.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of pyridine.

  • Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of acetic anhydride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash successively with water, 5% hydrochloric acid (to remove pyridine), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of o-Menthan-8-yl Methyl Ether (Williamson Ether Synthesis)

This protocol is adapted from the general Williamson ether synthesis for the preparation of ethers from alcohols.[4][5][6][7][8]

Materials:

  • This compound

  • Sodium hydride (NaH) as a strong base

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Methyl iodide (CH₃I) as the alkylating agent

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension in an ice bath and add a solution of this compound in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting ether by distillation or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and spectroscopic confirmation of the this compound derivatives.

Esterification_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Spectroscopic Confirmation Reactants This compound + Acetic Anhydride + Pyridine Reaction Esterification Reaction Reactants->Reaction Crude_Product Crude o-Menthan-8-yl Acetate Reaction->Crude_Product Extraction Extraction & Washing Crude_Product->Extraction Drying Drying & Filtration Extraction->Drying Purification Column Chromatography Drying->Purification Purified_Product Purified Product Purification->Purified_Product NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Purified_Product->NMR Purified_Product->IR Purified_Product->MS

Caption: Esterification Workflow

Williamson_Ether_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Spectroscopic Confirmation Alkoxide_Formation This compound + NaH -> Alkoxide Alkylation Alkoxide + Methyl Iodide Alkoxide_Formation->Alkylation Crude_Product Crude o-Menthan-8-yl Methyl Ether Alkylation->Crude_Product Quenching Quenching & Extraction Crude_Product->Quenching Drying Drying & Filtration Quenching->Drying Purification Distillation / Chromatography Drying->Purification Purified_Product Purified Product Purification->Purified_Product NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Purified_Product->NMR Purified_Product->IR Purified_Product->MS

Caption: Williamson Ether Synthesis Workflow

References

Purity Analysis of Commercially Available o-Menthan-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available o-Menthan-8-ol and its common alternatives, L-Menthol and Isopulegol. The information presented is intended to assist researchers and professionals in selecting the most suitable compound for their applications based on purity profiles and analytical methodologies.

Introduction

This compound, a monoterpene alcohol, is utilized in various research and development applications, including as a potential cooling agent and in the synthesis of novel compounds. The purity of this chemical is crucial as impurities can significantly impact experimental outcomes, toxicity profiles, and the overall quality of end products. This guide details the common analytical methods for purity assessment, potential impurities, and compares the typical purity of this compound with that of its widely used alternatives, L-Menthol and Isopulegol.

Due to the limited availability of specific commercial purity data for this compound, this guide leverages data from its closely related isomer, p-Menthan-8-ol (also known as dihydroterpineol), to provide a representative analysis. It is important to note that while the analytical methods are similar, impurity profiles may vary between the isomers.

Purity Comparison of this compound and Alternatives

The purity of this compound and its alternatives is typically determined by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for impurity identification. The following table summarizes the typical purities and common impurities for these compounds based on commercially available data.

CompoundTypical Commercial Purity (%)Common Impurities
This compound (based on p-Menthan-8-ol data) ≥ 98.5Other menthan-8-ol isomers (cis/trans), unreacted starting materials (e.g., terpineol), dehydration byproducts (menthenes).[1][2]
L-Menthol ≥ 99.0 to ≥ 99.5Other menthol isomers (isomenthol, neomenthol, neoisomenthol), starting materials from synthesis.[3][4]
Isopulegol ≥ 95.0 to ≥ 98.0Other isopulegol stereoisomers, citronellal (from synthesis), dehydration byproducts.[5][6][7]

Experimental Protocols

The following section details a standard experimental protocol for the purity analysis of this compound and its alternatives using Gas Chromatography.

Gas Chromatography (GC) Method for Purity Analysis

This method is suitable for the quantitative analysis of this compound, L-Menthol, and Isopulegol to determine their purity and to identify and quantify impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: A polar column such as a DB-Wax or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the isomers and related impurities. For chiral analysis of isomers, a chiral column (e.g., Rt-βDEXse) may be required.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector.

  • Data Acquisition System.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as ethanol or hexane.

  • Dilute to the mark with the same solvent and mix thoroughly.

  • If necessary, prepare a series of calibration standards of the primary compound and any known impurities.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For more accurate quantification, a calibration curve generated from standards of known concentration should be used. Impurities can be identified by comparing their retention times with those of known standards or by using a GC-MS system for mass spectral analysis.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound and its alternatives.

cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis Sample_Weighing Weigh Sample Dissolution Dissolve in Solvent Sample_Weighing->Dissolution Dilution Dilute to Final Concentration Dissolution->Dilution Injection Inject Sample into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity Peak_Integration->Purity_Calculation Impurity_Identification Identify Impurities (GC-MS) Peak_Integration->Impurity_Identification

Figure 1. Experimental workflow for GC purity analysis.

Conclusion

References

Cross-Validation of Analytical Techniques for Isopulegol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopulegol, a monoterpene alcohol, is a key chiral intermediate in the synthesis of menthol and finds application in the pharmaceutical and flavor industries. Accurate and precise quantification of isopulegol is crucial for quality control and ensuring the efficacy and safety of final products. This guide provides a comprehensive cross-validation of the two most common analytical techniques for isopulegol analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Executive Summary

Both Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are suitable for the analysis of isopulegol. The choice of method often depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the complexity of the sample matrix, and the desired throughput.

Generally, GC is favored for its high resolution and sensitivity for volatile compounds like isopulegol. HPLC, on the other hand, offers versatility and is particularly useful when analyzing less volatile derivatives or when simultaneous analysis of other non-volatile components is required.

Comparative Analysis of Analytical Techniques

Validation ParameterGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998[1]≥ 0.999[2]
Limit of Detection (LOD) 0.1 - 1.5 µg/mL1.5 - 3.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 5.0 µg/mL5.0 - 10.0 µg/mL
Accuracy (Recovery) 79 - 91%[3][4]73 - 121%[3][4]
Precision (RSD) < 10%[3][4]< 10%[3][4]

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for the analysis of isopulegol and similar terpenes by GC and HPLC.

Gas Chromatography (GC-FID/MS) Protocol

This protocol is based on established methods for terpene analysis in essential oils.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil or sample containing isopulegol.

  • Dissolve the sample in 10 mL of a suitable solvent such as ethanol or hexane to obtain a stock solution.

  • Prepare a series of calibration standards of isopulegol in the same solvent, covering the expected concentration range in the sample.

  • For complex matrices, a solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile components.

2. GC-FID/MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Injector: Split/splitless injector, with a split ratio of 1:20 to 1:100, depending on the concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 4 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector:

    • FID: Temperature at 280 °C.

    • MS: Ion source temperature at 230 °C, quadrupole temperature at 150 °C, and mass range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from methods for the analysis of terpenes in various matrices.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Prepare a series of isopulegol calibration standards in the mobile phase.

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile:water (60:40 v/v) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector set at a wavelength of 210 nm, as isopulegol has a weak chromophore.

Workflow for Cross-Validation of Analytical Techniques

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as GC and HPLC, for the analysis of isopulegol.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) Analysis cluster_hplc High-Performance Liquid Chromatography (HPLC) Analysis cluster_comparison Data Comparison and Evaluation Sample Homogeneous Isopulegol Sample Prep Prepare Aliquots for Each Technique Sample->Prep GC_Analysis Analyze Aliquots by Validated GC Method Prep->GC_Analysis HPLC_Analysis Analyze Aliquots by Validated HPLC Method Prep->HPLC_Analysis GC_Data Obtain GC Quantitative Results GC_Analysis->GC_Data Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) GC_Data->Stat_Analysis HPLC_Data Obtain HPLC Quantitative Results HPLC_Analysis->HPLC_Data HPLC_Data->Stat_Analysis Conclusion Determine Method Equivalency Stat_Analysis->Conclusion

Figure 1. Workflow for the cross-validation of GC and HPLC techniques for isopulegol analysis.

Conclusion

The cross-validation of analytical techniques is a critical step in ensuring the reliability and interchangeability of data. For isopulegol analysis, both GC and HPLC offer robust and reliable methods.

  • Gas Chromatography is generally the preferred method for volatile terpenes like isopulegol, offering high sensitivity and resolution. A GC-MS method provides the added benefit of mass spectral data for definitive peak identification.[2]

  • High-Performance Liquid Chromatography is a versatile alternative, particularly for samples containing non-volatile components or when derivatization is employed to enhance detection.

The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, available instrumentation, and the nature of the sample matrix. It is recommended to perform an in-house validation or cross-validation to ensure the chosen method meets the required performance criteria for its intended use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.